4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4O/c3-6-1-4-5-2(6)7/h1H,3H2,(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCBLTSIDBUNNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)N1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340806 | |
| Record name | 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003-23-2 | |
| Record name | 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one"
An In-depth Technical Guide to the Synthesis of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the synthesis of novel heterocyclic compounds is paramount. This guide provides a detailed technical overview of the synthesis of this compound, a key heterocyclic scaffold.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₂H₄N₄O |
| Molecular Weight | 100.08 g/mol |
| IUPAC Name | 4-amino-1,2,4-triazolidin-3-one |
| CAS Number | 1003-23-2 |
Synthesis of this compound
A primary route for the synthesis of this compound involves the cyclocondensation of carbohydrazide with an orthoformate ester. This method provides a direct pathway to the desired triazolone core.
Experimental Protocol
Materials:
-
Carbohydrazide
-
Ethyl orthoformate
-
Water bath
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of carbohydrazide and ethyl orthoformate is prepared.
-
The reaction mixture is heated on a water bath. The temperature and reaction time should be carefully monitored to ensure the completion of the cyclization reaction.
-
Upon completion, the reaction mixture is cooled to room temperature, allowing the crude product to precipitate.
-
The solid product is collected by filtration and washed with a suitable solvent to remove any unreacted starting materials and byproducts.
-
For further purification, the crude this compound can be recrystallized from an appropriate solvent system, such as an ethanol-water mixture, to yield the pure compound.
Synthesis of Substituted 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones
A general and versatile method for the synthesis of 3-substituted derivatives of this compound has been reported.[1] This approach involves the cyclization of ester ethoxycarbonyl hydrazones with hydrazine hydrate.
General Experimental Protocol for 3-Substituted Derivatives
Materials:
-
Appropriate ester ethoxycarbonyl hydrazone (precursor)
-
Hydrazine hydrate
-
Water
-
Reflux apparatus
-
Crystallization dish
Procedure:
-
The ester ethoxycarbonyl hydrazone (0.01 mol) is suspended in water (60 mL) in a round-bottom flask.[1]
-
To this suspension, hydrazine hydrate (1.25 mL) is added.[1]
-
The reaction mixture is heated under reflux for 5 hours.[1]
-
After the reflux period, the solution is allowed to cool to room temperature.
-
The product crystallizes upon cooling and is collected by filtration.[1]
-
The crude product can be further purified by recrystallization from a suitable solvent.
Characterization Data for Exemplary 3-Substituted Derivatives
The following table summarizes the characterization data for several 3-substituted 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones synthesized via the above-mentioned protocol.[1]
| Substituent at C3 | Yield (%) | Melting Point (°C) | IR (cm⁻¹) (C=O) | ¹H NMR (δ, ppm) (NH₂) | ¹³C NMR (δ, ppm) (C=O) |
| o-Chlorobenzyl | 88 | 164-165 | 1720 | 5.28 (s, 2H) | 153.14 |
| m-Chlorobenzyl | 83 | 171-172 | 1730 | 5.18 (s, 2H) | 154.11 |
| o-Methylbenzyl | 91 | 190-191 | 1725 | 5.28 (s, 2H) | 153.81 |
| m-Methylbenzyl | 87 | 156-157 | 1731 | 5.24 (s, 2H) | 154.00 |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the synthetic workflows.
References
An In-depth Technical Guide on the Chemical Properties of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical and Physical Properties
This compound, with the molecular formula C₂H₄N₄O, is a heterocyclic compound featuring a triazole ring.[1] Its chemical structure and fundamental properties are summarized below.
Table 1: Physicochemical Properties of this compound and a Representative Derivative
| Property | Value for this compound | Value for 3-m-chlorobenzyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one |
| Molecular Formula | C₂H₄N₄O[1] | C₉H₉ClN₄O[2] |
| Molecular Weight | 100.08 g/mol [1] | 225 g/mol [2] |
| IUPAC Name | 4-amino-1H-1,2,4-triazol-5-one[1] | 3-(3-chlorobenzyl)-4-amino-1,2,4-triazol-5-one[2] |
| CAS Number | 1003-23-2[3] | Not available |
| Melting Point | Not available | 171-172 °C[2] |
| pKa | Not available | Data available for derivatives in non-aqueous solvents[4] |
| Solubility | Generally soluble in polar solvents like water and alcohols.[5] | Soluble in ethanol for recrystallization.[2] |
| ¹H-NMR (DMSO-d₆, δ ppm) | Not available | 11.10 (s, 1H, NH), 7.16 (s, 4H, Ar-H), 5.18 (s, 2H, NH₂), 4.00 (s, 2H, CH₂)[2] |
| ¹³C-NMR (DMSO-d₆, δ ppm) | Not available | 154.11, 146.93, 137.44, 136.95, 133.62, 131.14, 127.84, 125.54, 29.62[2] |
| IR (KBr, cm⁻¹) | Not available | 3324, 3224 (NH₂, NH), 1730 (C=O), 1638 (C=N)[2][3] |
| Mass Spectrometry (m/z) | 100[1] | Not available |
Synthesis and Reactivity
The synthesis of this compound and its derivatives often involves the cyclization of carbohydrazide or semicarbazide derivatives. A common method for preparing 3-substituted derivatives involves the reaction of ester ethoxycarbonyl hydrazones with hydrazine hydrate.[2]
Experimental Protocol: Synthesis of 3-Substituted-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones[2]
This protocol describes a general method for synthesizing derivatives of the target compound, which can be adapted for the synthesis of the unsubstituted core molecule.
Materials:
-
Appropriate ester ethoxycarbonyl hydrazone (0.01 mol)
-
Hydrazine hydrate (1.25 mL)
-
Water (60 mL)
-
Ethanol (for recrystallization)
Procedure:
-
A solution of the appropriate ester ethoxycarbonyl hydrazone (0.01 mol) in water (60 mL) is prepared.
-
Hydrazine hydrate (1.25 mL) is added to the solution.
-
The reaction mixture is refluxed for 5 hours.
-
The solution is then cooled to induce crystallization of the crude product.
-
The solid product is collected by filtration.
-
The crude product is purified by recrystallization from ethanol.
Biological Activity and Mechanism of Action
While specific studies on the biological mechanism of this compound are limited, the broader class of triazole compounds is well-known for its antifungal properties. The primary mechanism of action for azole antifungals is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[6] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[2][4]
Experimental and Synthetic Workflows
The synthesis and characterization of this compound and its derivatives follow a logical workflow from starting materials to purified and characterized compounds.
References
- 1. This compound | C2H4N4O | CID 567624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
"CAS number for 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one"
An In-depth Technical Guide to 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one
Compound Identification
CAS Number: 1003-23-2[1][2][3]
This document provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a versatile precursor for the synthesis of a wide array of derivatives exhibiting diverse biological activities.[4]
Chemical and Physical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂H₄N₄O | [3] |
| Molecular Weight | 100.08 g/mol | [1][3] |
| IUPAC Name | 4-amino-1H-1,2,4-triazol-5-one | [3] |
| InChI Key | CPCBLTSIDBUNNE-UHFFFAOYSA-N | [1][3] |
| SMILES | C1=NNC(=O)N1N | [3] |
| Synonyms | 4-amino-1,2,4-triazol-5-one, 4-Amino-2,4-dihydro-3H-1,2,4-triazol-3-one | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives is well-established. A common synthetic route involves the use of ester ethoxycarbonyl hydrazones and hydrazine hydrate.[1][5]
General Synthesis of 3-Substituted-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones
A prevalent method for the synthesis of the triazolone core involves a cyclization reaction with hydrazine hydrate.
Experimental Protocol:
-
A solution of the appropriate ester ethoxycarbonyl hydrazone (0.01 mol) is prepared in water (60 mL).
-
Hydrazine hydrate (1.25 mL) is added to the solution.
-
The mixture is refluxed for 5 hours.
-
Upon cooling, the crude product crystallizes from the solution and is collected.[5]
Synthesis of 3-alkyl-4-phenylacetylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones
Derivatization of the 4-amino group is a common strategy to explore new bioactive molecules. Acylation with acid chlorides is a key reaction in this process.[4]
Experimental Protocol:
-
The 3-alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one (0.01 mol) is dissolved in n-butyl acetate (40 mL).
-
Phenylacetyl chloride (0.01 mol) is added to the solution.
-
The reaction mixture is heated for 7 hours.
-
After allowing the mixture to cool, the resulting crystals are filtered.
-
The final product is purified by recrystallization from an appropriate solvent.[4]
Characterization Data of Derivatives
The following table summarizes the characterization data for several synthesized 3-substituted-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones.[5]
| Compound | Yield (%) | m.p. (°C) | IR ν (cm⁻¹) | ¹H-NMR δ (ppm) | ¹³C-NMR δ (ppm) |
| 3b | 83 | 171-172 | 3324, 3224 (NH₂, NH), 1730 (C=O), 1638 (C=N) | 4.00 (s, 2H, CH₂), 5.18 (s, 2H, NH₂), 7.16 (s, 4H, Ar-H), 11.10 (s, 1H, NH) | 29.62, 125.54, 127.84, 131.14, 133.62, 136.95, 137.44, 146.93, 154.11 |
| 3c | 91 | 190-191 | 3327, 3221 (NH₂, NH), 1725 (C=O), 1635 (C=N) | 2.38 (s, 3H, CH₃), 4.10 (s, 2H, CH₂), 5.28 (s, 2H, NH₂), 7.32 (s, 4H, Ar-H), 11.60 (s, 1H, NH) | 20.12, 29.76, 124.86, 125.18, 129.26, 130.18, 134.10, 135.19, 146.13, 153.81 |
| 3d | 87 | 156-157 | 3322, 3222 (NH₂, NH), 1731 (C=O), 1642 (C=N) | 2.38 (s, 3H, CH₃), 4.16 (s, 2H, CH₂), 5.24 (s, 2H, NH₂), 7.24 (s, 4H, Ar-H), 11.46 (s, 1H, NH) | 19.08, 28.12, 125.70, 126.56, 129.01, 129.78, 134.27, 136.17, 147.28, 154.00 |
Applications in Drug Development
Derivatives of 4,5-dihydro-1H-1,2,4-triazol-5-one are recognized for their wide spectrum of biological activities. These include potential applications as antifungal, antimicrobial, hypoglycemic, antihypertensive, analgesic, anti-inflammatory, antioxidant, antitumor, and anti-HIV agents.[4] The versatility of the triazolone core allows for extensive chemical modifications, making it a valuable scaffold in the design of novel therapeutic compounds.[1] For instance, 4-amino-1,2,4-triazole is a known intermediate in the preparation of the antifungal agent fluconazole.[6]
Safety and Hazards
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H204: Fire or projection hazard (Warning Explosives)
-
H373: May cause damage to organs through prolonged or repeated exposure (Warning Specific target organ toxicity, repeated exposure)[3]
Standard laboratory safety precautions should be observed when handling this compound.
References
- 1. This compound | 1003-23-2 | Benchchem [benchchem.com]
- 2. This compound | 1003-23-2 [sigmaaldrich.com]
- 3. This compound | C2H4N4O | CID 567624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Study on 4-Acylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 4-Amino-4,5-dihydro-1H-1,2,4-triazole-5-ones and their Isatin-3-imine Derivatives [mdpi.com]
- 6. 4-Amino-1,2,4-triazole, 99% | Fisher Scientific [fishersci.ca]
An In-depth Technical Guide to 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic organic compound that serves as a key building block in the synthesis of a wide range of derivatives with significant biological activities. This technical guide provides a comprehensive overview of its molecular structure, synthesis, and its potential mechanisms of action as an antimicrobial and antifungal agent. This document is intended to be a resource for researchers and professionals involved in drug discovery and development, providing detailed experimental protocols and summarizing key data to facilitate further investigation and application of this versatile molecule.
Molecular Structure and Properties
This compound is a five-membered heterocyclic compound containing three nitrogen atoms, an amino group, and a carbonyl group. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 4-amino-1H-1,2,4-triazol-5-one | PubChem[1] |
| CAS Number | 1003-23-2 | PubChem[1] |
| Molecular Formula | C₂H₄N₄O | PubChem[1] |
| Molecular Weight | 100.08 g/mol | PubChem[1] |
| Canonical SMILES | C1=NNC(=O)N1N | PubChem[1] |
| InChI Key | CPCBLTSIDBUNNE-UHFFFAOYSA-N | PubChem[1] |
Crystallographic Data
The crystal structure of this compound has been determined and is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 681416 .[1] While the specific bond lengths and angles are proprietary to the database, the key structural features can be inferred from related compounds and theoretical studies. The triazole ring is expected to be nearly planar, with the amino and carbonyl groups attached.
Note: Direct access to the CIF file for CCDC 681416 is required for a detailed table of bond lengths and angles. This data is not publicly available through general web searches.
Spectroscopic Data
Table 1: Typical ¹H-NMR Spectral Data for this compound Derivatives (in DMSO-d₆)
| Protons | Chemical Shift (ppm) | Multiplicity |
| NH₂ | ~5.2 | singlet |
| NH | ~11.5 | singlet |
| C₅-H | Varies | singlet |
Table 2: Typical ¹³C-NMR Spectral Data for this compound Derivatives (in DMSO-d₆)
| Carbon Atom | Chemical Shift (ppm) |
| C=O | ~154 |
| C=N | ~147 |
Table 3: Typical IR Spectral Data for this compound Derivatives (KBr pellet)
| Functional Group | Wavenumber (cm⁻¹) |
| NH₂/NH stretch | 3320 - 3220 |
| C=O stretch | ~1730 |
| C=N stretch | ~1640 |
Table 4: Mass Spectrometry Data
| Ionization Mode | Key Fragments |
| EI | The molecular ion peak (M⁺) is expected, with fragmentation patterns involving the loss of small neutral molecules like N₂, CO, and HNCO. |
Note: The data presented in these tables are for substituted derivatives and should be used as a general guide. Experimental determination for the parent compound is recommended for precise characterization.
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound, adapted from established methods for the synthesis of its derivatives.
Synthesis of this compound
This synthesis is a multi-step process that starts with the formation of an iminoester hydrochloride, followed by conversion to an ester ethoxycarbonyl hydrazone, and finally cyclization to the desired triazolone.
Step 1: Synthesis of Ethyl iminoformate hydrochloride
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, suspend 10.0 g of formamide in 100 mL of anhydrous diethyl ether.
-
Reaction Execution: Cool the suspension to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the suspension with vigorous stirring until saturation is achieved.
-
Work-up: Filter the resulting white precipitate, wash with anhydrous diethyl ether, and dry under vacuum to yield ethyl iminoformate hydrochloride.
Step 2: Synthesis of Ethyl N'-(ethoxycarbonyl)formohydrazonate
-
Reaction Setup: In a separate flask, dissolve 10.0 g of the ethyl iminoformate hydrochloride in 100 mL of absolute ethanol.
-
Reaction Execution: To this solution, add 1.1 equivalents of ethyl carbazate. Stir the reaction mixture at room temperature for 12 hours.
-
Work-up: Remove the solvent under reduced pressure. The resulting crude product, ethyl N'-(ethoxycarbonyl)formohydrazonate, can be used in the next step without further purification.
Step 3: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the crude ethyl N'-(ethoxycarbonyl)formohydrazonate from the previous step in 100 mL of n-butanol.
-
Reaction Execution: Add 2.0 equivalents of hydrazine hydrate to the solution. Heat the reaction mixture to reflux and maintain for 8 hours.
-
Work-up: Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., water or ethanol) to obtain pure this compound.
Workflow Diagram for the Synthesis of this compound
Potential Signaling Pathways and Mechanisms of Action
Derivatives of 1,2,4-triazoles are known to exhibit a broad spectrum of biological activities, including antifungal and antibacterial effects. The proposed mechanisms of action for these activities are detailed below.
Antifungal Activity: Inhibition of Ergosterol Biosynthesis
The primary antifungal mechanism of action for many azole compounds is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51).[4] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and fluidity.
By inhibiting CYP51, triazole derivatives block the conversion of lanosterol to ergosterol.[4] This leads to a depletion of ergosterol and an accumulation of toxic sterol precursors in the fungal cell membrane, ultimately disrupting membrane function and inhibiting fungal growth.
Ergosterol Biosynthesis Pathway and Inhibition by Triazoles
Antibacterial Activity: Inhibition of Peptidoglycan Synthesis
The antibacterial activity of some triazole derivatives has been suggested to involve the inhibition of enzymes in the peptidoglycan synthesis pathway. One potential target is the UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) and UDP-N-acetylenolpyruvylglucosamine reductase (MurB) enzyme system, which catalyzes an early committed step in the biosynthesis of peptidoglycan precursors in the bacterial cytoplasm.[5][6][7] Peptidoglycan is an essential component of the bacterial cell wall, providing structural integrity and protection.
Inhibition of MurB would block the formation of UDP-N-acetylmuramic acid, a key precursor for the growing peptidoglycan chain.[5][6][7] This disruption of cell wall synthesis would lead to a weakened cell wall and ultimately bacterial cell lysis.
Peptidoglycan Synthesis Pathway and Potential Inhibition
Conclusion
This compound is a molecule of significant interest due to its role as a precursor to a wide array of biologically active compounds. While detailed structural and spectroscopic data on the parent compound are not widely available, this guide provides a framework for its synthesis and an understanding of the likely mechanisms through which its derivatives exert their antifungal and antibacterial effects. Further research into the specific molecular interactions of this compound and its analogs with their biological targets will be crucial for the development of new and effective therapeutic agents.
References
- 1. This compound | C2H4N4O | CID 567624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Study on 4-Acylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
"derivatives of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one"
An In-depth Technical Guide to the Derivatives of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one
This guide provides a comprehensive overview of the synthesis, chemical properties, and significant biological activities of derivatives based on the this compound core. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, tabulated quantitative data, and visualizations of synthetic and mechanistic pathways.
Synthesis and Chemical Characterization
The derivatives of this compound are a versatile class of heterocyclic compounds. The core structure is typically synthesized from ester ethoxycarbonyl hydrazones, which are in turn derived from iminoester hydrochlorides.[1] A common and significant modification of this core involves the condensation of the 4-amino group with various aldehydes to form Schiff bases, which can be further modified.[2][3][4]
General Synthesis Workflow
The following diagram illustrates a common synthetic pathway for creating Schiff base derivatives from the parent triazolone compound.
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of 3-Alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones [1]
-
Preparation of Ester Ethoxycarbonyl Hydrazones: Iminoester hydrochlorides are reacted with an appropriate hydrazine derivative to form the corresponding ester ethoxycarbonyl hydrazone.
-
Cyclization: The ester ethoxycarbonyl hydrazone product is heated in a suitable solvent (e.g., ethanol) to induce cyclization.
-
Isolation: The reaction mixture is allowed to cool, leading to the precipitation of the 3-alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one product.
-
Purification: The solid product is filtered off and recrystallized from ethanol to yield the pure compound.
Protocol 2: Synthesis of Schiff Base Derivatives [2]
-
Reaction Setup: An equimolar mixture of a 4-amino-1,2,4-triazole derivative (0.01 mol) and a selected aromatic aldehyde (0.01 mol) is prepared in a suitable solvent such as methanol or ethanol (40 mL).
-
Reaction: The mixture is refluxed for approximately 5-7 hours. The progress of the reaction is monitored using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid product is collected by filtration.
-
Purification: The crude product is recrystallized from hot ethanol to obtain the pure Schiff base derivative.
Physicochemical Data
The following table summarizes the physicochemical data for a selection of synthesized 3-substituted-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones.
| Compound ID | R-Group (at position 3) | Formula | Yield (%) | Melting Point (°C) | Reference |
| 3a | o-Chlorobenzyl | C₉H₉N₄OCl | 88 | 164-165 | [1] |
| 3b | m-Chlorobenzyl | C₉H₉N₄OCl | 83 | 171-172 | [1] |
| 3c | o-Methylbenzyl | C₁₀H₁₂N₄O | 91 | 190-191 | [1] |
| 3d | m-Methylbenzyl | C₁₀H₁₂N₄O | 87 | 156-157 | [1] |
Biological Activities and Mechanisms of Action
Derivatives of this compound exhibit a broad spectrum of biological activities, including anticonvulsant, anticancer, and antimicrobial effects.
Anticonvulsant Activity
Many triazole derivatives have demonstrated significant anticonvulsant properties, often evaluated using the maximal electroshock (MES) seizure model.[5] The primary mechanism is believed to involve the enhancement of GABAergic neurotransmission.
Proposed GABAergic Mechanism
The anticonvulsant effect of certain triazole derivatives is linked to their ability to modulate the GABAergic system.[1] γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. By enhancing GABA-mediated inhibition, these compounds can reduce neuronal excitability and suppress seizure activity.
Caption: Proposed GABAergic mechanism of action for anticonvulsant 1,2,4-triazole derivatives.
Experimental Protocol 3: Maximal Electroshock (MES) Seizure Test [6][7]
-
Animal Selection: Adult male mice (25-30 g) or rats (200-250 g) are used. Animals are screened a day prior to the experiment to ensure they exhibit a tonic hindlimb extension upon electrical stimulation.
-
Drug Administration: Animals are divided into groups. The test compounds are typically dissolved in a suitable vehicle (e.g., DMSO, saline) and administered intraperitoneally (i.p.) or orally at various doses. A control group receives only the vehicle.
-
Stimulation: At a predetermined time after drug administration (e.g., 60 minutes), an electrical stimulus (e.g., 50-60 Hz, 150 mA for 0.2 seconds) is delivered via corneal or ear-clip electrodes using an electroconvulsometer.
-
Observation: Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.
-
Data Analysis: The number of protected animals in each group is recorded, and the dose required to protect 50% of the animals (ED₅₀) is calculated.
Quantitative Anticonvulsant Data
| Compound | Test Model | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |
| Compound 68 | MES (mice) | 38.5 | Not Reported | [5] |
| Compound 37a | MES (mice) | 29.6 | 9.7 | [5] |
| Compound 10 | MES (mice) | >100 mg/kg (87.5% protection) | Not Reported | [5] |
| 4-Butyl-5–(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |
Anticancer Activity
Numerous 1,2,4-triazole derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines.[8] The mechanism of action often involves the inhibition of key proteins crucial for cancer cell growth and proliferation, such as Epidermal Growth Factor Receptor (EGFR), BRAF kinase, and tubulin.[9]
Inhibition of Cancer-Related Signaling Pathways
The diagram below illustrates how different triazole derivatives can inhibit multiple targets involved in cancer progression.
Caption: Inhibition of key cancer targets (EGFR, BRAF, Tubulin) by 1,2,4-triazole derivatives.
Experimental Protocol 4: MTT Assay for Cytotoxicity [10][11]
-
Cell Culture: Cancer cells (e.g., MCF-7, B16F10) are cultured in a suitable medium (e.g., RPMI-1640) with 10% fetal calf serum and antibiotics.
-
Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with vehicle (e.g., DMSO) is included. The plates are incubated for another 24-48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is discarded, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated relative to the vehicle control. The concentration that inhibits cell growth by 50% (IC₅₀) is determined.
Quantitative Anticancer Data
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| TP6 | B16F10 (Murine Melanoma) | 41.12 | [10] |
| 8c | EGFR Target | 3.6 | [9] |
| 9d | PC3 (Prostate Cancer) | 0.17 | [12] |
| 9d | A549 (Lung Cancer) | 0.19 | [12] |
| 9d | MCF-7 (Breast Cancer) | 0.51 | [12] |
| 3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl) pyridine |
Antimicrobial Activity
Certain derivatives, particularly those containing a thiol or thione group, have shown promising activity against various bacterial and fungal strains.[13] The agar well diffusion method is a standard preliminary test for evaluating this activity.
Experimental Protocol 5: Agar Well Diffusion Method [14]
-
Media Preparation: Mueller-Hinton agar is prepared, sterilized, and poured into sterile Petri plates.
-
Inoculation: A standardized inoculum (e.g., 0.5 McFarland) of the test microorganism (e.g., S. aureus, E. coli) is uniformly swabbed onto the surface of the agar.
-
Well Preparation: Sterile wells (e.g., 6 mm diameter) are punched into the agar.
-
Compound Application: A specific volume (e.g., 100 µL) of the test compound solution (at a known concentration) is added to each well. A control with the solvent and a standard antibiotic are also included.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Observation: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone indicates greater antimicrobial activity.
Quantitative Antimicrobial Data
| Compound | Microorganism | Zone of Inhibition (mm) | Reference |
| 1a | E. coli | Good activity at 31.25 µg/mL | [15] |
| 1b | S. aureus | Good activity at 31.25 µg/mL | [15] |
| Azomethine 1a-g | P. aeruginosa | MIC of 16 µg/mL | [13] |
Conclusion
The this compound scaffold is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable range of biological activities, including potent anticonvulsant, anticancer, and antimicrobial effects. The synthetic accessibility of this core allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties. The mechanisms of action, while diverse, often involve interaction with fundamental biological targets such as neurotransmitter receptors and key enzymes in signaling pathways. Further investigation and optimization of these derivatives hold significant promise for the development of novel therapeutic agents.
References
- 1. Studies on the Anticonvulsant Activity and Influence on GABA-ergic Neurotransmission of 1,2,4-Triazole-3-thione-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 11. ijpbs.com [ijpbs.com]
- 12. Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ajphr.com [ajphr.com]
- 15. meliordiscovery.com [meliordiscovery.com]
"physical and chemical properties of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one"
An In-depth Technical Guide on 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one
Introduction
This compound, a heterocyclic compound, is a subject of interest in various chemical and biological studies. Derivatives of the 4,5-dihydro-1H-1,2,4-triazol-5-one ring system are known to exhibit a wide spectrum of biological activities, including antifungal, antimicrobial, analgesic, anti-inflammatory, and antitumor properties.[1][2] This compound also gains significance as a metabolite of 3-nitro-1,2,4-triazol-5-one (NTO), an insensitive munitions explosive, where the nitro group is reduced to an amino group under anaerobic conditions.[3] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, and characterization, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
The core structure consists of a five-membered dihydropyrazole ring containing three nitrogen atoms, a carbonyl group, and an amino group substituent at the N4 position.
| Identifier | Value |
| IUPAC Name | 4-amino-1,2,4-triazolan-5-one[4] |
| CAS Number | 1003-23-2[4] |
| Molecular Formula | C₂H₄N₄O[4] |
| SMILES | C1=NNC(=O)N1N[4] |
| InChI Key | CPCBLTSIDBUNNE-UHFFFAOYSA-N[4] |
Physical and Computed Properties
The physical and computed properties of this compound are summarized below, providing essential data for experimental design and computational modeling.
| Property | Value | Source |
| Molecular Weight | 100.08 g/mol | PubChem[4] |
| Exact Mass | 100.03851076 Da | PubChem[4] |
| Appearance | White crystalline powder | Loba Chemie (for related compound)[5] |
| Melting Point | 83 - 88 °C (for related 4-amino-1,2,4-triazole) | Loba Chemie[5] |
| Solubility | Soluble in water and methanol | Fisher Scientific (for related 4-amino-1,2,4-triazole)[6] |
| XLogP3 | -1.4 | PubChem[4] |
| Topological Polar Surface Area | 70.7 Ų | PubChem[4] |
| Heavy Atom Count | 7 | PubChem[4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound and its derivatives. The following table summarizes typical spectral features observed in related structures.
| Spectroscopy | Characteristic Peaks / Shifts |
| Infrared (IR) | ῡ (cm⁻¹): 3338-3322 (NH₂), 3224-3217 (NH), 1731-1720 (C=O), 1642-1633 (C=N)[7] |
| ¹H-NMR | δ (ppm): ~5.2 (s, 2H, NH₂), ~11.0-11.9 (s, 1H, NH)[7] |
| ¹³C-NMR | δ (ppm): ~145-147 (triazole C₃), ~153-154 (triazole C₅, C=O)[7] |
Note: The exact values are for substituted derivatives as detailed in the cited literature, but they provide a reference range for the parent compound's functional groups.
Chemical Properties and Reactivity
Synthesis of Derivatives
The amino group at the N4 position is a key site for chemical modification. It can react with various electrophiles to yield a wide range of derivatives. A common reaction is acylation, where the amino group reacts with acyl chlorides.[1] Another significant reaction involves condensation with aldehydes or ketones, such as isatin, to form Schiff bases (imines).[7]
Acidity and pKa
The 1,2,4-triazol-5-one ring system possesses weakly acidic properties.[1] Potentiometric titrations of its derivatives with tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents have been used to determine their pKa values.[1] This acidity is an important parameter for understanding the compound's behavior in biological systems and for designing analytical methods.
Role as a Metabolite
Under anaerobic conditions, the energetic material 3-nitro-1,2,4-triazol-5-one (NTO) can undergo biological or abiotic reduction of its nitro group.[3] This transformation yields this compound as a primary metabolite.[3] Understanding this pathway is critical for environmental monitoring and bioremediation of sites contaminated with NTO.
Caption: Metabolic pathway of NTO to its amino derivative.
Thermal Decomposition
Studies on the thermal decomposition of related compounds like 4-amino-1,2,4-triazolium salts indicate that decomposition pathways are initiated by proton transfer.[8] For the parent compound, heating would likely lead to ring fracture, with the evolution of gases such as HCN, H₂O, and N₂O, similar to other energetic triazole derivatives.[8][9]
Experimental Protocols
General Synthesis of 3-Alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones
This protocol describes a general method for synthesizing derivatives of the title compound, which illustrates the fundamental chemistry involved in creating the triazolone ring.
-
Step 1: Synthesis of Iminoester Hydrochlorides: Start with the appropriate nitrile and react it with an alcohol in the presence of HCl gas.
-
Step 2: Conversion to Ester Ethoxycarbonyl Hydrazones: The resulting iminoester hydrochlorides are then reacted with ethoxycarbonyl hydrazine.[7]
-
Step 3: Cyclization to Triazolone: The ester ethoxycarbonyl hydrazone intermediate is heated, leading to cyclization and the formation of the 3-substituted-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one.[7]
-
Purification: The final product is typically purified by recrystallization from a suitable solvent, such as ethanol.[7]
Caption: General workflow for the synthesis of triazolone derivatives.
Characterization Protocol: A Logical Flow
Confirming the identity and purity of the synthesized compound involves a series of analytical techniques.
-
Elemental Analysis: The synthesized compound is analyzed for its elemental composition (C, H, N) to confirm the molecular formula.
-
Melting Point Determination: The melting point is measured to assess the purity of the compound.
-
Spectroscopic Analyses:
-
IR Spectroscopy: To identify characteristic functional groups like N-H, C=O, and C=N.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure by analyzing the chemical environment of hydrogen and carbon atoms.
-
-
X-ray Crystallography (for suitable crystals): To determine the precise three-dimensional arrangement of atoms and molecules in the crystal lattice.[10][11][12]
Caption: Logical workflow for compound characterization.
Safety and Hazards
According to the Globally Harmonized System (GHS) classification for the parent compound, it presents a fire or projection hazard and may cause damage to organs through prolonged or repeated exposure.[4] Appropriate personal protective equipment, including gloves, eye shields, and dust masks, should be used when handling this chemical.[4]
Conclusion
This compound is a foundational molecule for a class of compounds with significant biological potential. Its properties are defined by the interplay of the amino group, the carbonyl function, and the triazole ring. A thorough understanding of its physical characteristics, spectroscopic signatures, and chemical reactivity is essential for its application in medicinal chemistry and for monitoring its presence as an environmental metabolite of NTO. The experimental protocols and data presented in this guide offer a technical foundation for researchers engaged in the study and utilization of this versatile chemical scaffold.
References
- 1. A Study on 4-Acylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photolysis of 3-Nitro-1,2,4-triazol-5-one: Mechanisms and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C2H4N4O | CID 567624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 584-13-4 CAS | 4-AMINO-1,2,4-TRIAZOLE | Laboratory Chemicals | Article No. 1076D [lobachemie.com]
- 6. 4-Amino-1,2,4-triazole, 99% | Fisher Scientific [fishersci.ca]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comprehensive Technical Review of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one: Synthesis, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in the scientific community. Possessing a unique structural scaffold, these molecules have been explored for a wide range of biological activities, including antimicrobial, anticonvulsant, and antioxidant properties. This technical guide provides an in-depth review of the synthesis, chemical characteristics, and biological applications of the core compound and its key analogues. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key biological assays are provided to facilitate reproducibility and further investigation. Additionally, logical and experimental workflows are visualized using diagrams to enhance understanding of the underlying processes.
Synthesis and Chemical Properties
The synthesis of this compound and its 3-substituted derivatives typically involves a multi-step reaction sequence. A common pathway begins with the conversion of iminoester hydrochlorides to ester ethoxycarbonyl hydrazones, followed by cyclization with hydrazine hydrate.[1]
General Synthesis Workflow
The synthesis of 3-substituted-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones can be represented by the following workflow:
Caption: General synthesis workflow for 3-substituted-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones.
Physicochemical Properties
The core compound, this compound, possesses the following properties:
| Property | Value |
| Molecular Formula | C₂H₄N₄O |
| Molecular Weight | 100.08 g/mol |
| IUPAC Name | 4-amino-1H-1,2,4-triazol-5-one |
| CAS Number | 1003-23-2 |
Spectral Data
Spectroscopic analysis is crucial for the characterization of these compounds. Below is a summary of typical spectral data for 3-substituted derivatives.
Table 1: Spectral Data for Representative 3-Substituted-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones [1]
| Compound | IR (cm⁻¹) (NH₂, NH, C=O, C=N) | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |
| 3b: 3-m-Chlorobenzyl- | 3324, 3224, 1730, 1638 | 4.00 (s, 2H, CH₂), 5.18 (s, 2H, NH₂), 7.16 (s, 4H, Ar-H), 11.10 (s, 1H, NH) | 29.62, 125.54, 127.84, 131.14, 133.62, 136.95, 137.44, 146.93, 154.11 |
| 3c: 3-o-Methylbenzyl- | 3327, 3221, 1725, 1635 | 2.38 (s, 3H, CH₃), 4.10 (s, 2H, CH₂), 5.28 (s, 2H, NH₂), 7.32 (s, 4H, Ar-H), 11.60 (s, 1H, NH) | 20.12, 29.76, 124.86, 125.18, 129.26, 130.18, 134.10, 135.19, 146.13, 153.81 |
| 3d: 3-m-Methylbenzyl- | 3322, 3222, 1731, 1642 | 2.38 (s, 3H, CH₃), 4.16 (s, 2H, CH₂), 5.24 (s, 2H, NH₂), 7.24 (s, 4H, Ar-H), 11.46 (s, 1H, NH) | 19.08, 28.12, 125.70, 126.56, 129.01, 129.78, 134.27, 136.17, 147.28, 154.00 |
Biological Activities
Derivatives of this compound have been reported to exhibit a wide array of biological activities.[2] This section details their antioxidant and anticonvulsant properties.
Antioxidant Activity
The antioxidant potential of these compounds is often evaluated by their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used for this purpose.
A stock solution of the test compound is prepared in a suitable solvent (e.g., ethanol or methanol). A fresh solution of DPPH (e.g., 6.7 x 10⁻⁵ M in ethanol) is also prepared and protected from light.[1] Different concentrations of the test compound are added to the DPPH solution. The mixture is incubated in the dark at room temperature. The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a UV-Vis spectrophotometer.[3] The percentage of radical scavenging activity is calculated using the formula:
% Scavenging = [(A_control - A_sample) / A_control] x 100
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.
Caption: Workflow for the DPPH radical scavenging assay.
Table 2: Antioxidant Activity of Representative Triazole Derivatives
| Compound | Assay | IC₅₀ (μM) | Reference |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (5b) | DPPH | 5.84 µg/ml | [4] |
| 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivative (6b) | DPPH | 5.71 µg/ml | [5] |
| 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivative (6b) | ABTS | 4.12 µg/ml | [5] |
Anticonvulsant Activity
Several derivatives of this compound have shown promising anticonvulsant activity in preclinical models. The maximal electroshock (MES) seizure test is a widely used primary screening model for generalized tonic-clonic seizures.
Male albino mice or rats are used for the experiment.[6] Animals are divided into control and test groups. The test compounds are administered intraperitoneally or orally at various doses. After a specific pre-treatment time (e.g., 60 minutes), a maximal electrical stimulus is delivered through corneal or ear-clip electrodes.[6] The duration of the tonic hind limb extension phase of the seizure is recorded. A compound is considered to have anticonvulsant activity if it reduces or abolishes the tonic hind limb extension. The median effective dose (ED₅₀) is then calculated.
The anticonvulsant activity of some triazole derivatives is thought to be mediated through the enhancement of GABAergic neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Compounds that increase GABA levels or enhance GABA receptor function can suppress neuronal hyperexcitability and prevent seizures. It has been proposed that some this compound derivatives may act by inhibiting GABA transaminase (GABA-T), the enzyme responsible for GABA degradation, thereby increasing synaptic GABA concentrations.
Caption: Proposed GABAergic mechanism of anticonvulsant activity.
Conclusion
This compound and its derivatives continue to be a promising area of research in medicinal chemistry. Their straightforward synthesis and diverse biological activities make them attractive candidates for the development of new therapeutic agents. Further studies are warranted to elucidate the precise mechanisms of action and to optimize the structure-activity relationships for enhanced potency and selectivity. The information presented in this guide serves as a comprehensive resource for researchers aiming to explore the potential of this important class of heterocyclic compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
A Comprehensive Technical Guide to 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one: Synthesis, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one, a versatile heterocyclic compound, serves as a crucial building block in the synthesis of a wide array of derivatives with significant pharmacological potential. Its unique structural features allow for diverse chemical modifications, leading to the development of novel agents with anticonvulsant, anti-inflammatory, and antioxidant properties. This technical guide provides an in-depth overview of its chemical characteristics, detailed experimental protocols for its synthesis and biological evaluation, and a summary of its key quantitative data. Furthermore, it elucidates the logical signaling pathways through which its derivatives may exert their therapeutic effects.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| IUPAC Name | 4-amino-1H-1,2,4-triazol-5-one | [1] |
| Molecular Formula | C₂H₄N₄O | [1] |
| Molecular Weight | 100.08 g/mol | [1] |
| CAS Number | 1003-23-2 | [1] |
| Canonical SMILES | C1=NNC(=O)N1N | [1] |
| InChI Key | CPCBLTSIDBUNNE-UHFFFAOYSA-N | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Exact Mass | 100.03851076 Da | [1] |
| Monoisotopic Mass | 100.03851076 Da | [1] |
| Topological Polar Surface Area | 70.7 Ų | [1] |
| Heavy Atom Count | 7 | [1] |
| Complexity | 119 | [1] |
| XLogP3-AA | -1.4 | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and the evaluation of their biological activities.
General Synthesis of 3-alkyl-4-acylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones
This protocol describes a general method for the acylation of 3-alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones.
Materials:
-
3-alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one (0.01 mol)
-
Appropriate acid chloride (e.g., phenylacetyl chloride) (0.01 mol)
-
n-butyl acetate (40 mL)
-
Ethanol-water mixture (for recrystallization)
Procedure:
-
A mixture of the appropriate 3-alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one (0.01 mol) and the acid chloride (0.01 mol) in n-butyl acetate (40 mL) is heated under reflux for 7 hours.
-
The reaction mixture is then allowed to cool to room temperature.
-
The crystals formed are collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield the final 3-alkyl-4-acylamino-4,5-dihydro-1H-1,2,4-triazol-5-one.
-
The structure of the synthesized compound is confirmed by IR, ¹H-NMR, ¹³C-NMR, and elemental analysis.
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
This protocol outlines the determination of the free radical scavenging activity of the synthesized compounds using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
Materials:
-
Synthesized triazole derivatives
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid (standard)
-
UV-Vis Spectrophotometer
Procedure:
-
A stock solution of the synthesized compound and ascorbic acid is prepared in methanol.
-
A fresh solution of DPPH in methanol is prepared.
-
To a solution of DPPH in methanol, different concentrations of the test compounds and the standard are added.
-
The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the resulting solution is measured at 517 nm using a UV-Vis spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A₀ - A₁)/A₀] × 100 where A₀ is the absorbance of the control (DPPH solution without the test compound), and A₁ is the absorbance of the sample.
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH free radical) is determined graphically.
In Vivo Anticonvulsant Activity Screening (Maximal Electroshock Seizure - MES Test)
This protocol describes the evaluation of the anticonvulsant activity of the synthesized compounds using the MES test in an animal model (e.g., mice or rats).
Materials:
-
Synthesized triazole derivatives
-
Standard anticonvulsant drug (e.g., phenytoin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Male Wistar rats or Swiss albino mice
-
Electroconvulsiometer
Procedure:
-
Animals are divided into groups: a control group, a standard group, and test groups.
-
The test compounds are suspended in the vehicle and administered orally or intraperitoneally to the test groups at various doses.
-
The standard drug is administered to the standard group, and the vehicle is administered to the control group.
-
After a specific period (e.g., 30-60 minutes), a maximal electrical stimulus is delivered through corneal or ear electrodes using an electroconvulsiometer.
-
The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
The ability of the compound to abolish the tonic hind limb extension is considered as the endpoint for protection.
-
The ED₅₀ (median effective dose) of the test compounds is determined.
Data Presentation
The following tables summarize the quantitative data related to the chemical properties and biological activities of this compound and its derivatives.
Table 1: Physicochemical Properties of this compound
| Parameter | Value |
| Molecular Weight ( g/mol ) | 100.08[1] |
| XLogP3-AA | -1.4[1] |
| Hydrogen Bond Donor Count | 2[1] |
| Hydrogen Bond Acceptor Count | 3[1] |
| Topological Polar Surface Area (Ų) | 70.7[1] |
Table 2: Spectroscopic Data for a Representative Derivative (3-Methyl-4-phenylacetylamino-4,5-dihydro-1H-1,2,4-triazol-5-one)
| Spectral Data | Values |
| ¹H-NMR (δ, ppm) | 1.92 (s, 3H, CH₃), 3.66 (s, 2H, CH₂), 7.08-7.36 (m, 5H, Ar-H), 11.05 (s, 1H, NH), 11.64 (s, 1H, NH) |
| ¹³C-NMR (δ, ppm) | 10.57 (CH₃), 39.94 (CH₂), 127.07, 128.67 (2C), 129.27 (2C), 134.96 (aromatic carbons), 145.10 (triazole C₃), 152.80 (triazole C₅), 170.37 (CO) |
| IR (cm⁻¹) | 3375, 3300 (NH), 1735, 1685 (C=O), 1610 (C=N), 760, 715 (monosubstituted benzenoid ring) |
| UV λₘₐₓ (nm) | 264, 224 |
Mandatory Visualizations
The following diagrams illustrate the proposed mechanisms of action and experimental workflows related to the biological activities of this compound derivatives.
Proposed Anti-inflammatory Signaling Pathway
Derivatives of 1,2,4-triazol-5-one have been shown to exhibit anti-inflammatory properties. A plausible mechanism involves the inhibition of key inflammatory pathways such as the NF-κB and MAPK signaling cascades, which are crucial for the production of pro-inflammatory mediators.
Caption: Proposed anti-inflammatory mechanism of action.
Proposed Anticonvulsant Mechanism of Action
The anticonvulsant effects of 1,2,4-triazole derivatives are likely mediated through the modulation of neuronal excitability. This can be achieved by targeting voltage-gated ion channels and enhancing inhibitory neurotransmission.
Caption: Plausible anticonvulsant mechanisms of action.
Experimental Workflow for Synthesis and Biological Evaluation
This diagram outlines the logical flow from the synthesis of novel 1,2,4-triazol-5-one derivatives to their comprehensive biological characterization.
Caption: Workflow for drug discovery and development.
Conclusion
This compound stands as a privileged scaffold in medicinal chemistry. Its amenability to chemical modification has led to the generation of a multitude of derivatives with promising anticonvulsant, anti-inflammatory, and antioxidant activities. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this area. A deeper understanding of the structure-activity relationships and the specific molecular targets of these compounds will be instrumental in designing next-generation therapeutics with enhanced efficacy and safety profiles. The exploration of the signaling pathways modulated by these triazole derivatives remains a fertile ground for future investigation, potentially uncovering novel therapeutic strategies for a range of human diseases.
References
Methodological & Application
The Versatility of 4-Amino-4,5-dihydro-1H-1,2,4-triazol-5-one: A Building Block for Novel Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-4,5-dihydro-1H-1,2,4-triazol-5-one and its derivatives are versatile heterocyclic building blocks that have garnered significant attention in synthetic and medicinal chemistry. The presence of multiple reactive sites—an amino group, a lactam function, and an acidic NH proton—allows for a wide range of chemical transformations, leading to the synthesis of a diverse array of novel heterocyclic compounds. These resulting molecules often exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antioxidant, and anticancer properties, making them attractive scaffolds for drug discovery and development. This document provides detailed application notes and protocols for the use of this compound and its analogues in the synthesis of various heterocyclic systems.
Synthesis of Schiff Bases
The primary amino group of this compound readily undergoes condensation with various aldehydes and ketones to form the corresponding Schiff bases (imines). This reaction is a cornerstone for the further elaboration of the triazole scaffold.
Application Note:
The formation of Schiff bases introduces a new point of diversity into the molecule, allowing for the modulation of its electronic and steric properties. These Schiff bases themselves can be evaluated for biological activity or used as intermediates for the synthesis of more complex heterocyclic systems. Microwave-assisted synthesis has been shown to be an efficient method, often leading to high yields in short reaction times.
Experimental Protocol: Synthesis of Schiff Bases under Microwave Irradiation
This protocol describes a general method for the synthesis of Schiff bases from 3-amino-1,2,4-triazole and an appropriate aldehyde using microwave irradiation.
Materials:
-
3-Amino-1,2,4-triazole
-
Appropriate aldehyde (e.g., furan-2-carboxaldehyde, thiophene-2-carboxaldehyde)
-
Methanol
-
Anhydrous Calcium Chloride (CaCl₂)
Procedure:
-
Grind an equimolar ratio (1:1) of 3-amino-1,2,4-triazole and the appropriate aldehyde in a grinder until a homogeneous mixture is obtained.
-
Transfer the reaction mixture to a clean crucible.
-
Moisten the mixture by adding a few drops of methanol.
-
Place the crucible in a microwave oven and irradiate, heating gradually using on/off cycling to control the temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 minutes.[1]
-
Upon completion, wash the obtained product with hot methanol and then with ether.
-
Dry the final product under reduced pressure over anhydrous CaCl₂ in a desiccator.
Quantitative Data:
| Aldehyde | Reaction Time (min) | Yield (%) | Reference |
| Furan-2-carboxaldehyde | 3 | 95 | [1] |
| Thiophene-2-carboxaldehyde | 4 | 89.1 | [1] |
Experimental Workflow:
Caption: General workflow for the microwave-assisted synthesis of Schiff bases.
Acylation Reactions
The amino group of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones can be readily acylated using acyl chlorides or anhydrides to furnish the corresponding N-acylamino derivatives.
Application Note:
Acylation is a common strategy to introduce various functional groups and to modify the biological activity of the parent compound. The resulting N-acylamino triazolones have been investigated for their antioxidant and acidic properties.[2]
Experimental Protocol: Synthesis of 3-Alkyl-4-phenylacetylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones
This protocol details the acylation of 3-alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with phenylacetyl chloride.[2]
Materials:
-
3-Alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one (0.01 mol)
-
Phenylacetyl chloride (0.01 mol)
-
n-Butyl acetate (40 mL)
Procedure:
-
In a round-bottom flask, combine the 3-alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one and phenylacetyl chloride in n-butyl acetate.
-
Heat the reaction mixture at reflux for 7 hours.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitated crystals by filtration.
-
Recrystallize the product from an appropriate solvent to obtain the pure 3-alkyl-4-phenylacetylamino-4,5-dihydro-1H-1,2,4-triazol-5-one.[2]
Quantitative Data:
| 3-Alkyl Substituent | Yield (%) | Melting Point (°C) | Reference |
| Methyl | 85 | 215-216 | |
| Ethyl | 82 | 198-199 | |
| Propyl | 80 | 185-186 |
Synthetic Pathway:
References
Application Notes: Synthesis and Utility of Schiff Bases Derived from 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one
Introduction
Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a versatile class of organic compounds formed from the condensation of a primary amine with an aldehyde or a ketone.[1][2][3] When the primary amine is part of a heterocyclic ring system like 1,2,4-triazole, the resulting Schiff bases often exhibit significant biological and pharmacological properties. The 1,2,4-triazole motif is a core component in numerous therapeutic agents, known for a wide spectrum of activities including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[1][4]
The synthesis of Schiff bases from 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one and its analogues combines the structural features of the triazole ring with the reactive imine group. This amalgamation often leads to compounds with enhanced biological efficacy. These derivatives are of great interest to researchers in medicinal chemistry and drug development for their potential as lead compounds in the discovery of new therapeutic agents.[5][6]
Applications
Schiff bases derived from aminotriazoles are extensively studied for a range of biological activities:
-
Antifungal Activity: Many of these compounds have demonstrated potent fungicidal activity against various plant and human pathogens.[2][5][7] Some derivatives show higher activity than commercially available fungicides like fluconazole.[6]
-
Antibacterial Activity: They have been screened against a variety of Gram-positive and Gram-negative bacteria, with some showing moderate to significant antibacterial potential.[1][8][9]
-
Anticancer and Cytotoxic Activity: Certain triazole-based Schiff bases have been evaluated for their in-vitro cytotoxicity against human cancer cell lines, showing promising results that warrant further investigation.[1][10]
-
Coordination Chemistry: The azomethine nitrogen atom has an unshared electron pair, making these Schiff bases excellent chelating ligands in coordination chemistry.[1] Metal complexes of these ligands are also being investigated for their biological properties.[8]
General Synthetic Workflow
The synthesis is typically a one-step condensation reaction. The primary amino group of the 4-amino-1,2,4-triazole derivative attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form the final imine product. The reaction is often catalyzed by an acid.
Caption: General reaction scheme for the synthesis of Schiff bases.
Experimental Protocol: General Procedure
This protocol describes a conventional method for synthesizing Schiff bases from this compound (or its analogues) and various aldehydes.
Materials:
-
This compound (or analogue)
-
Substituted or unsubstituted aromatic/aliphatic aldehyde
-
Absolute Ethanol or Methanol
-
Catalyst: Glacial acetic acid or concentrated Sulfuric acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve an equimolar amount (e.g., 10 mmol) of the 4-amino-1,2,4-triazole derivative in a suitable solvent like absolute ethanol (e.g., 40 mL).[1]
-
Heat the mixture gently with stirring until a clear solution is obtained.
-
To this solution, add an equimolar amount (10 mmol) of the desired aldehyde.
-
Add a few drops (2-4) of an acid catalyst, such as glacial acetic acid or concentrated H₂SO₄, to the reaction mixture.[11]
-
Attach a reflux condenser and heat the mixture to reflux for a period ranging from 2 to 8 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
In many cases, the solid product will precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced, or the solution can be poured into ice-cold water to induce precipitation.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.
-
Purify the product by recrystallization from a suitable solvent, typically hot ethanol.
-
Dry the purified crystals in a desiccator or a vacuum oven.
-
Characterize the final product using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.[4][6][7]
Data Summary
The following table summarizes representative data for Schiff bases synthesized from various 4-amino-1,2,4-triazole derivatives and aldehydes, showcasing typical reaction conditions and outcomes.
| Starting Triazole | Aldehyde | Solvent | Catalyst | Time (h) | Yield (%) | M.p. (°C) | Reference |
| 4-amino-5-heptyl-1,2,4-triazole-3-thione | Benzaldehyde | Ethanol | Acetic Acid | 2-4 | 85 | 162-164 | [12] |
| 4-amino-5-nonyl-1,2,4-triazole-3-thione | 4-Chlorobenzaldehyde | Ethanol | Acetic Acid | 2-4 | 88 | 155-157 | [12] |
| 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione | 4-Methoxybenzaldehyde | Ethanol | None | - | 95 | 208-210 | [6] |
| 4-amino-5-(2-chlorophenyl)-1,2,4-triazole-3-thiol | Acetophenone | Methanol | H₂SO₄ | >5 | - | - | [11] |
| 4-amino-1,2,4-triazole | 4-Nitrobenzaldehyde | Methanol | - | ~5 | 67 | 269 | [1] |
| 4-amino-5-(2-hydroxyphenyl)-1,2,4-triazole-3-thiol | Cinnamaldehyde | Ethanol | H₂SO₄ | 3 | - | 190 | [9] |
| 4-amino-5-(2-hydroxyphenyl)-1,2,4-triazole-3-thiol | Vanillin | Ethanol | H₂SO₄ | 3 | - | 225 | [9] |
Note: The table includes data from closely related 4-amino-1,2,4-triazole-3-thione/thiol precursors, as the synthetic methodology is directly analogous.
Characterization
The structures of the synthesized Schiff bases are typically confirmed by the following spectroscopic data:
-
FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (-C=N-) group in the range of 1590–1640 cm⁻¹, and the disappearance of the characteristic bands for the starting amine (-NH₂) and aldehyde (-CHO) groups.[6][10]
-
¹H NMR Spectroscopy: The key signal confirming the structure is a singlet in the δ 8.5–10.5 ppm region, which corresponds to the azomethine proton (-CH=N-).[1][6] Signals for aromatic and other protons will appear in their expected regions.
-
¹³C NMR Spectroscopy: The carbon of the azomethine group typically resonates in the δ 155–165 ppm range.[1][4][8]
-
Mass Spectrometry: Provides the molecular ion peak (M⁺), which confirms the molecular weight of the synthesized compound.
References
- 1. A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Triazole based Schiff bases and their oxovanadium(IV) complexes: Synthesis, characterization, antibacterial assay, and computational assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave irradiated synthesis of Schiff bases of 4-(arylideneamino)-5-alkyl-2,4-dihydro-1,2,4-triazole-3-thione containing 1,2,4-triazole segment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Antimicrobial Activity of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the synthesis, antimicrobial activity, and relevant experimental protocols for 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives. The 1,2,4-triazole nucleus is a crucial scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties.[1][2] This document focuses on the 4-amino substituted triazol-5-one core, outlining the methodologies to synthesize and evaluate these compounds for their potential as antimicrobial agents.
Data Presentation: Antimicrobial Activity
| Compound Class/Derivative | Test Organism(s) | MIC (µg/mL) | Reference |
| 4-amino-5-aryl-4H-1,2,4-triazole with a 4-trichloromethylphenyl group at the 3-position | E. coli, B. subtilis, P. aeruginosa, P. fluoroscens | 5 | [1] |
| 4-((5-nitrofuran-2-yl)methyleneamino)-1-propyl-4H-1,2,4-triazolium bromide | E. coli, S. aureus, K. pneumonia, S. typhimurium | 0.039 - 1.25 | [3] |
| N-((5-nitrofuran-2-yl)methylene)-4H-4-amino-1,2,4-triazolidium chloride | E. coli k88a, S. aureus k99 | 0.156 | [3] |
| Schiff bases of 4-amino-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (4-nitrophenyl) | S. epidermidis | 9 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel antimicrobial compounds. The following sections provide generalized protocols based on established literature.
Protocol 1: General Synthesis of 4-Amino-1,2,4-Triazole Derivatives
This multi-step protocol outlines a common pathway for synthesizing the 4-amino-1,2,4-triazole nucleus, which can then be further modified. A key precursor is the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol, which is structurally related to the target triazol-5-one.
Step 1: Synthesis of Benzoic Acid Hydrazide
-
Dissolve a substituted benzoic acid in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 8-12 hours.
-
Remove the excess ethanol under reduced pressure.
-
Neutralize the residue with a cold, saturated sodium bicarbonate solution.
-
Filter the resulting ester, wash with water, and dry.
-
Add hydrazine hydrate to the synthesized ester in a 1:1 molar ratio in ethanol.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture and filter the precipitated hydrazide. Recrystallize from ethanol.
Step 2: Synthesis of Potassium Dithiocarbazinate [4][5]
-
Dissolve the synthesized hydrazide in cold absolute ethanol containing potassium hydroxide.
-
Add carbon disulfide dropwise while keeping the mixture in an ice bath and stirring continuously.
-
Continue stirring for 10-12 hours.
-
Dilute the mixture with dry ether and filter the precipitated potassium salt.
-
Wash the product with ether and dry under vacuum.
Step 3: Cyclization to form 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol [4][5]
-
Reflux the potassium dithiocarbazinate salt with an excess of hydrazine hydrate in water for 4-6 hours.
-
During reflux, monitor for the evolution of hydrogen sulfide gas (use appropriate safety measures).
-
Cool the reaction mixture and dilute with cold water.
-
Acidify the solution with concentrated HCl or acetic acid to precipitate the product.
-
Filter the solid, wash thoroughly with water, and recrystallize from an appropriate solvent (e.g., ethanol).
Step 4: Synthesis of Schiff Base Derivatives [4]
-
Dissolve the synthesized 4-amino-1,2,4-triazole core in ethanol.
-
Add an equimolar amount of a selected aromatic aldehyde and a few drops of glacial acetic acid.
-
Reflux the mixture for 6-8 hours.
-
Cool the solution to room temperature.
-
Filter the precipitated Schiff base, wash with cold ethanol, and recrystallize.
Protocol 2: Antimicrobial Susceptibility Testing
The following are standard methods for evaluating the antimicrobial efficacy of the synthesized compounds.
Method A: Agar Disc/Well Diffusion Method [4][6]
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes to a uniform thickness. Allow the agar to solidify.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Uniformly swab the entire surface of the MHA plates with the prepared bacterial suspension.
-
Compound Application:
-
Disc Diffusion: Impregnate sterile paper discs with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Place the discs onto the inoculated agar surface.
-
Well Diffusion: Create wells (e.g., 6 mm diameter) in the agar using a sterile cork borer. Add a defined volume (e.g., 50-100 µL) of the test compound solution into each well.
-
-
Controls: Use a disc/well with the solvent (e.g., DMSO) as a negative control and discs with standard antibiotics (e.g., Ciprofloxacin) as positive controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each disc/well. A larger zone indicates greater sensitivity of the microorganism to the compound.
Method B: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Plate Preparation: Add 50 µL of sterile Mueller-Hinton Broth (MHB) to each well of a 96-well microtiter plate.
-
Compound Dilution: Prepare a stock solution of the test compound. Add 50 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 50 µL from each well to the next.
-
Inoculum Preparation: Dilute the 0.5 McFarland standard bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add 50 µL of the final bacterial inoculum to each well.
-
Controls: Include wells for a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Visualized Workflows
The following diagrams illustrate the general experimental workflows for the synthesis and antimicrobial screening of the target compounds.
Caption: A generalized multi-step synthesis pathway for producing 4-amino-1,2,4-triazole derivatives.
Caption: Standard workflow for evaluating the antimicrobial activity of synthesized compounds.
References
Application Notes and Protocols: Anticancer Potential of 4-Amino-4,5-dihydro-1H-1,2,4-triazol-5-one Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the anticancer potential of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one and its analogs. It includes a summary of their cytotoxic activities, detailed experimental protocols for their evaluation, and diagrams of relevant biological pathways and experimental workflows.
Introduction
Derivatives of 1,2,4-triazole are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antifungal, antimicrobial, antiviral, and antitumor properties.[1] Among these, analogs of this compound have emerged as promising candidates for anticancer drug development. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines, often through the induction of apoptosis.[2][3] This document outlines the synthesis, in vitro evaluation, and mechanistic studies of these potent anticancer agents.
Data Presentation: In Vitro Cytotoxicity
The anticancer efficacy of various 4-amino-1,2,4-triazole analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized below.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) of Ref. Drug |
| Triazol-linked oxindol-thiosemicarbazone conjugate 10b | A375 (Melanoma) | 15.32 | Etoposide | Not Specified |
| PC3 (Prostate) | 29.23 | Etoposide | Not Specified | |
| LNCaP (Prostate) | Not Specified | Etoposide | Not Specified | |
| MDA-MB-231 (Breast) | Not Specified | Etoposide | Not Specified | |
| 4-amino-1,2,4-triazole Schiff base derivative | A549 (Lung Adenocarcinoma) | 144.1 ± 4.68 µg/mL | Not Specified | Not Specified |
| Bel7402 (Hepatoma) | 195.6 ± 1.05 µg/mL | Not Specified | Not Specified | |
| Thiazolo[3,2-b][2][4][5]-triazole 3b | MCF-7 (Breast) | Mean GI50 1.37 | Doxorubicin | GI50 1.13 |
| Various[2][4][5]triazole derivatives 4, 7, 15, 17, 28, 34, 47 | HepG2 (Liver) | 17.69 - 25.4 | Doxorubicin | Not Specified |
| Various[2][4][5]triazole derivatives 7, 14a, 17, 28, 34 | MCF7 (Breast) | 17.69 - 27.09 | Doxorubicin | Not Specified |
| [2][4][5]triazolo[1,5-a]pyrimidine 19 | Bel-7402 (Liver) | 12.3 | Cisplatin | Not Specified |
| HT-1080 (Fibrosarcoma) | 6.1 | Cisplatin | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of 4-amino-1,2,4-triazol-5-one analogs are provided below.
Protocol 1: Synthesis of a 4-Amino-1,2,4-triazole Schiff Base Derivative[3]
This protocol outlines the synthesis of a specific 4-amino-1,2,4-triazole Schiff base derivative.
Materials:
-
2,4,6-Tris(4-formylphenoxy)-1,3,5-triazine
-
4-Amino-1,2,4-triazole
-
Glacial acetic acid
-
Four-mouthed flask
-
Reflux apparatus
Procedure:
-
Dissolve 0.22 g of 2,4,6-tris(4-formylphenoxy)-1,3,5-triazine and 0.47 g of 4-amino-1,2,4-triazole in 10 mL of glacial acetic acid in a four-mouthed flask.
-
Heat the reaction mixture to 118°C.
-
Reflux the mixture for 4 hours.
-
After cooling, the product is collected.
-
Characterize the final product using infrared spectroscopy, nuclear magnetic resonance (NMR), and elemental analysis.[3]
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay[2][3][6]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell lines (e.g., A549, Bel7402, A375, PC3, LNCaP, MDA-MB-231)[2][3]
-
Normal cell line (e.g., HDF - human dermal fibroblast)[2]
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
4-amino-1,2,4-triazol-5-one analogs
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Positive control (e.g., Etoposide, Doxorubicin, Cisplatin)[2][6]
-
Negative control (e.g., 1% DMSO)[2]
Procedure:
-
Seed the cells in a 96-well plate at a density of 4,000 cells per well in 100 µL of RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.[6]
-
Incubate the plates for 12-24 hours at 37°C in a humidified atmosphere with 5% CO2.[3][6]
-
Treat the cells with various concentrations of the synthesized compounds for 24-48 hours.[2][3]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 values.
Protocol 3: Apoptosis Detection by DAPI Staining[2]
4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to observe nuclear changes characteristic of apoptosis.
Materials:
-
Cancer cells treated with the test compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde
-
DAPI staining solution
-
Fluorescence microscope
Procedure:
-
Culture and treat cancer cells with the test compound (e.g., compound 10b) as described in the cytotoxicity assay.[2]
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash the cells again with PBS.
-
Stain the cells with DAPI solution for 10-15 minutes in the dark.
-
Wash the cells to remove excess DAPI.
-
Observe the cells under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.
Protocol 4: Analysis of Apoptosis-Related Gene Expression by qRT-PCR[2]
Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the expression levels of specific genes, such as the pro-apoptotic gene Bax and the anti-apoptotic gene Bcl-2.
Materials:
-
Cancer cells treated with the test compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR primers for Bax, Bcl-2, and a housekeeping gene (e.g., GAPDH)
-
SYBR Green Master Mix
-
Real-time PCR system
Procedure:
-
Treat cancer cells with the test compound (e.g., compound 10b).[2]
-
Extract total RNA from the treated and untreated cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qRT-PCR using specific primers for Bax, Bcl-2, and the housekeeping gene.
-
Analyze the results to determine the relative fold change in the expression of Bax and Bcl-2 in treated cells compared to untreated cells. An upregulation of Bax and downregulation of Bcl-2 indicates the induction of apoptosis.[2]
Visualizations
Signaling Pathway
References
- 1. A Study on 4-Acylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of in vitro cytotoxic effects of triazol/spiroindolinequinazolinedione, triazol/indolin-3-thiosemicarbazone and triazol/thiazol-indolin-2-one conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones as Possible Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines [mdpi.com]
The Versatile Scaffold: 4-Amino-4,5-dihydro-1H-1,2,4-triazol-5-one in Medicinal Chemistry
Application Notes & Protocols for Researchers
The 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, acetylcholinesterase inhibitory, anti-inflammatory, and anticonvulsant properties. This document provides an overview of its applications, quantitative data for select activities, and detailed experimental protocols for key biological assays.
Applications in Drug Discovery
The unique structural features of the this compound moiety, including its hydrogen bonding capabilities and conformational flexibility, allow for its interaction with various biological targets. Researchers have successfully synthesized numerous derivatives by modifying substituents at different positions of the triazole ring, leading to compounds with optimized potency and selectivity.
Antimicrobial Activity
Derivatives of this triazole have shown promising activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Acetylcholinesterase Inhibition
Certain Schiff base derivatives of this compound have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[1][2] This makes them attractive candidates for the development of therapeutics for neurodegenerative diseases like Alzheimer's disease, where cognitive decline is associated with reduced acetylcholine levels.
Anti-inflammatory and Anticonvulsant Potential
The triazole scaffold has also been explored for its anti-inflammatory and anticonvulsant activities. In vivo studies have demonstrated the potential of these compounds to reduce edema and protect against seizures, suggesting their utility in treating inflammatory conditions and epilepsy.[3][4][5]
Data Presentation
The following tables summarize the quantitative data for various biological activities of selected this compound derivatives.
Table 1: Acetylcholinesterase Inhibitory Activity
| Compound ID | Structure/Substitution | IC₅₀ (µM) | Reference |
| 1 | 3-benzyl-4-(4-methoxybenzylidenamino) | 0.43 | [6] |
| 2 | 3-methyl-4-(4-methoxybenzylidenamino) | 0.52 | [6] |
| 3 | 3-ethyl-4-(4-methoxybenzylidenamino) | 0.68 | [6] |
| 4 | 3-propyl-4-(4-methoxybenzylidenamino) | 0.95 | [6] |
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 5a | Bacillus subtilis | 0.4 | [7] |
| 5b | Pseudomonas fluorescens | 0.4 | [7] |
| 5c | Erwinia amylovora | 3.3 | [7] |
| 6 | Staphylococcus aureus | 31.25 | [8] |
| 7 | Escherichia coli | 62.5 | [8] |
Table 3: Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)
| Compound ID | Dose (mg/kg) | Protection (%) | Reference |
| 8 | 100 | 87.5 | [5] |
| 9a | 100 | 75 | [9] |
| 9b | 30 | 100 | [9] |
Experimental Protocols
Protocol 1: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a spectrophotometric method to determine the in vitro inhibitory activity of compounds against acetylcholinesterase.[10][11][12]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 10 µL of AChE solution (1 U/mL).
-
Incubate the plate at 25 °C for 10 minutes.
-
Add 10 µL of 10 mM DTNB to the mixture.
-
Initiate the reaction by adding 10 µL of 14 mM ATCI.
-
Shake the plate for 1 minute.
-
Stop the reaction by adding 20 µL of 5% SDS.
-
Measure the absorbance at 412 nm using a microplate reader after 10 minutes of incubation.
-
A control well should contain the same mixture but with the solvent instead of the test compound.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
Determine the IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol outlines the determination of the minimum inhibitory concentration of a compound against a specific bacterium.[13][14][15]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds
-
Sterile 96-well microplates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
In a 96-well microplate, perform serial two-fold dilutions of the test compound in MHB. The final volume in each well should be 100 µL.
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the medicinal chemistry applications of this compound.
References
- 1. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 3. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Secure Verification [radar.ibiss.bg.ac.rs]
- 8. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4.5.2. Inhibition of Acetylcholinesterase [bio-protocol.org]
- 11. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. protocols.io [protocols.io]
- 14. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Minimal Inhibitory Concentration (MIC) [protocols.io]
Application Notes and Protocols for the Acylation of 4-Amino-4,5-dihydro-1H-1,2,4-triazol-5-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the acylation of the amino group on the 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one scaffold. This chemical modification is a crucial step in the synthesis of various derivatives with a broad spectrum of potential biological activities, including antifungal, antimicrobial, analgesic, anti-inflammatory, and antitumor properties.[1] The protocols outlined below are based on established synthetic methods reported in the scientific literature.
Introduction
This compound and its derivatives are versatile heterocyclic compounds that serve as important intermediates in medicinal chemistry. The primary amino group at the N4 position is a key functional handle for structural modifications. Acylation of this group with various acylating agents, such as acyl chlorides and acid anhydrides, leads to the formation of N-acylamino triazolone derivatives. These modifications can significantly influence the compound's physicochemical properties and biological activity.
General Reaction Pathway
The fundamental reaction involves the nucleophilic attack of the 4-amino group on the electrophilic carbonyl carbon of an acylating agent, leading to the formation of an amide bond.
Caption: General reaction scheme for the acylation of this compound.
Protocol 1: Acylation using Acyl Chlorides
This protocol describes a general method for the acylation of 3-alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones using an acyl chloride, adapted from studies on similar derivatives.[1]
Experimental Workflow
Caption: Experimental workflow for acylation with acyl chlorides.
Detailed Methodology
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the appropriate 3-alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one (0.01 mol) in n-butyl acetate (40 mL).
-
Addition of Reagent: Add the corresponding acyl chloride (e.g., phenylacetyl chloride, 0.01 mol) to the suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for the specified duration (e.g., 7 hours).[1]
-
Isolation: Allow the mixture to cool to room temperature. The crystalline product will precipitate out of the solution.
-
Purification: Collect the crystals by filtration. Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol-water mixture) to yield the pure acylated product.
Quantitative Data
The following table summarizes data for the synthesis of various 3-alkyl-4-phenylacetylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones.[1]
| R-Group (at C3) | Yield (%) | Melting Point (°C) |
| Methyl | 75 | 166-167 |
| Ethyl | 78 | 161-162 |
| Propyl | 72 | 134-135 |
| Isopropyl | 70 | 180-181 |
| Benzyl | 80 | 168-169 |
Protocol 2: Acylation using Acid Anhydrides
This protocol details the reaction of 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with cyclic acid anhydrides, such as tetrachlorophthalic anhydride or 1,8-naphthalic anhydride, which results in the formation of imide derivatives.[2]
Experimental Workflow
Caption: Experimental workflow for acylation with acid anhydrides.
Detailed Methodology
-
Reaction Setup: Combine the 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one (0.01 mol) and the acid anhydride (e.g., tetrachlorophthalic anhydride or 1,8-naphthalic anhydride, 0.01 mol) in a reaction vessel. This reaction is typically performed neat (without a solvent).
-
Reaction: Heat the mixture at a high temperature for approximately 1.5 hours.[2]
-
Isolation and Purification: After cooling, the solid crude product is obtained. This product is then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to give the final N-acylated (phthalimido or naphthalimido) product.[2]
Quantitative Data
The table below presents data for the synthesis of various 3-alkyl(aryl)-4-tetrachlorophthalimido- and 3-alkyl(aryl)-4-(1,8-naphthalimido)-4,5-dihydro-1H-1,2,4-triazol-5-ones.[2]
| R-Group (at C3) | Acylating Agent | Yield (%) | Melting Point (°C) |
| Methyl | Tetrachlorophthalic anhydride | 85 | 274 |
| Ethyl | Tetrachlorophthalic anhydride | 88 | 245 |
| Phenyl | Tetrachlorophthalic anhydride | 92 | >300 |
| p-Tolyl | Tetrachlorophthalic anhydride | 90 | >300 |
| Methyl | 1,8-Naphthalic anhydride | 84 | 285 |
| Ethyl | 1,8-Naphthalic anhydride | 86 | 266 |
| Phenyl | 1,8-Naphthalic anhydride | 91 | >300 |
| p-Tolyl | 1,8-Naphthalic anhydride | 89 | >300 |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Acyl chlorides and acid anhydrides are corrosive and moisture-sensitive. Handle with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The acylation of this compound is a robust and versatile reaction for generating a library of derivatives for further study in drug discovery and development. The choice of acylating agent and reaction conditions allows for the synthesis of a wide range of structures with diverse biological activities. The protocols provided here serve as a foundation for researchers to explore the chemical space around this valuable heterocyclic scaffold.
References
Application Notes and Protocols for Molecular Docking Studies of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives
Audience: Researchers, scientists, and drug development professionals.
Application Notes
4-Amino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. Molecular docking studies have been instrumental in elucidating the potential therapeutic applications of these derivatives by predicting their binding affinities and interaction patterns with various biological targets. These in silico investigations have highlighted their promise as anticancer, antimicrobial, and antioxidant agents.
Anticancer Applications: Molecular docking studies have identified several potential anticancer targets for this compound derivatives. These compounds have shown promising binding affinities for key proteins involved in cancer progression, including:
-
Kinases: Derivatives have been docked against various kinases, such as c-kit tyrosine kinase and Protein Kinase B (Akt), which are crucial components of signaling pathways that regulate cell proliferation, survival, and migration.[1][2] Inhibition of these kinases can disrupt cancer cell growth and survival.
-
Histone Deacetylases (HDACs): Specifically, derivatives have shown high binding affinities for human histone deacetylase 6 (HDAC6), an enzyme often overexpressed in cancer cells that plays a role in cell cycle progression and apoptosis.[3]
-
A2A Adenosine Receptor: By targeting the A2A adenosine receptor, these compounds may modulate the tumor microenvironment, overcoming immunosuppression and enhancing anti-tumor immune responses.[3]
-
Tyrosinase-Related Protein 1 (TYRP1): In melanoma, TYRP1 is involved in melanin biosynthesis and melanocyte differentiation, making it a potential target for therapeutic intervention.[3]
Antimicrobial Applications: The antimicrobial potential of these triazole derivatives has also been explored through molecular docking. Key targets include:
-
MurB Enzyme: In bacteria, the MurB enzyme is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[4] Inhibition of MurB can lead to cell lysis and bacterial death.
-
CYP51 (Lanosterol 14-alpha-demethylase): In fungi, CYP51 is a crucial enzyme in the ergosterol biosynthesis pathway.[4] Ergosterol is a vital component of the fungal cell membrane, and its inhibition disrupts membrane integrity.
The diverse range of potential targets underscores the importance of this compound derivatives as a scaffold for the development of novel therapeutic agents. Further experimental validation is warranted to confirm the in silico findings and to optimize the lead compounds for clinical applications.
Data Presentation
Table 1: Summary of Molecular Docking Data for this compound Derivatives (Anticancer Targets)
| Compound/Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Interacting Residues | Reference |
| Compound 1d | Human Histone Deacetylase 6 (HDAC6) | Not Specified | -7.882 | Not Specified | Not Specified | [3] |
| Compound 1d | A2A Adenosine Receptor | Not Specified | -9.107 | Not Specified | Not Specified | [3] |
| Compound 1d | Human Tyrosinase-Related Protein 1 (TYRP1) | Not Specified | -8.474 | Not Specified | Not Specified | [3] |
| Compound 7f | c-kit Tyrosine Kinase | Not Specified | Not Specified | -176.749 | Not Specified | [1] |
| Compound 7f | Protein Kinase B (Akt) | Not Specified | Not Specified | -170.066 | Not Specified | [1] |
Table 2: Summary of Molecular Docking Data for this compound Derivatives (Antimicrobial Targets)
| Compound/Derivative | Target Organism | Target Protein | PDB ID | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Interacting Residues | Reference |
| Triazole Derivatives | Escherichia coli | MurB Enzyme | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| Triazole Derivatives | Candida albicans | CYP51 | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
Experimental Protocols
Protocol 1: Molecular Docking of this compound Derivatives
This protocol outlines the general workflow for performing molecular docking studies using AutoDock Vina, a widely used open-source program.
1. Preparation of the Receptor Protein:
1.1. Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (--INVALID-LINK--). 1.2. Prepare the Protein:
- Remove water molecules, co-crystallized ligands, and any other heteroatoms not essential for the docking study using molecular visualization software (e.g., PyMOL, Chimera, Discovery Studio).
- Add polar hydrogen atoms to the protein.
- Assign Kollman charges to the protein atoms.
- Save the prepared protein structure in PDBQT format, which includes atomic coordinates, charges, and atom types.
2. Preparation of the Ligand (this compound derivative):
2.1. Generate 3D Structure: Draw the 2D structure of the triazole derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch) and convert it to a 3D structure. 2.2. Energy Minimization: Perform energy minimization of the 3D ligand structure using a force field (e.g., MMFF94) to obtain a low-energy conformation. 2.3. Prepare the Ligand for Docking:
- Assign Gasteiger charges to the ligand atoms.
- Define the rotatable bonds in the ligand.
- Save the prepared ligand in PDBQT format.
3. Grid Box Generation:
3.1. Define the Binding Site: Identify the active site or binding pocket of the receptor. This can be determined from the location of the co-crystallized ligand in the original PDB file or through literature search and active site prediction tools. 3.2. Set Grid Parameters: Define a 3D grid box that encompasses the entire binding site. The size and center of the grid box should be specified. The grid spacing is typically set to 0.375 Å.
4. Molecular Docking Simulation:
4.1. Configure AutoDock Vina: Create a configuration file (conf.txt) that specifies the file paths for the receptor and ligand (in PDBQT format), the coordinates of the grid box center, and the dimensions of the grid box. 4.2. Run Docking: Execute AutoDock Vina from the command line, providing the configuration file as input.
- vina --config conf.txt --log log.txt 4.3. Output: AutoDock Vina will generate an output file (in PDBQT format) containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol). A log file will also be created with details of the docking run.
5. Analysis of Results:
5.1. Binding Affinity: The binding affinity values in the output file indicate the strength of the protein-ligand interaction. More negative values suggest stronger binding. 5.2. Binding Pose: Visualize the predicted binding poses of the ligand within the receptor's active site using molecular visualization software. 5.3. Intermolecular Interactions: Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the amino acid residues of the receptor to understand the molecular basis of binding.
Mandatory Visualization
Signaling Pathway Diagrams
Below are diagrams of key signaling pathways and biological processes potentially modulated by this compound derivatives, generated using the DOT language.
Caption: General workflow for molecular docking studies.
Caption: c-KIT signaling pathway and points of inhibition.
Caption: PI3K/Akt signaling pathway and potential inhibition.
Caption: MAPK/ERK signaling pathway in cancer.
Caption: A2A adenosine receptor-mediated immunosuppression.
Caption: Role of HDAC6 in cancer-related signaling.
Caption: TYRP1 in melanin biosynthesis and as a therapeutic target.
Caption: Bacterial peptidoglycan synthesis pathway showing MurB inhibition.
Caption: Fungal ergosterol biosynthesis pathway showing CYP51 inhibition.
References
- 1. CYP51: Significance and symbolism [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one in Agricultural Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one and its derivatives in agricultural chemistry. This document details their applications as herbicides and fungicides, including synthesis, experimental protocols for efficacy testing, and insights into their mechanism of action. While this compound often serves as a key synthetic intermediate, its structural motif is central to the biological activity of numerous agrochemicals.
Application as Herbicides
Derivatives of this compound have demonstrated significant herbicidal activity against a variety of weed species. These compounds are often investigated for their ability to inhibit essential plant processes, leading to growth arrest and plant death.
Data Presentation: Herbicidal Efficacy of Derivatives
The following table summarizes the herbicidal activity of various derivatives of 1,2,4-triazole against different weed species. It is important to note that the efficacy is highly dependent on the specific substitutions on the triazole ring.
| Compound Class | Test Species | Concentration/Dosage | Observed Efficacy | Reference |
| 1,2,4-Triazolinone Derivatives | Not Specified | 1.5 kg/ha | Displayed herbicidal activity | [1] |
| 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Brassica napus (BN) | 250 µM | >80% root growth inhibition | [2] |
| 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Amaranthus retroflexus L. (AL) | Not Specified | 100% growth inhibition (for 10 compounds) | [2] |
| 1,2,4-Triazole Derivatives containing a Pyrazole Moiety | Lettuce and Bentgrass | Not Specified | 80% inhibition (compounds 6f and 6g) | [3] |
| Thioether Containing 1,2,4-Triazole Schiff Bases | Various Weeds | 100 mg/L | >90% inhibition (compounds 5av and 5aw) | |
| Thioether Containing 1,2,4-Triazole Schiff Bases | Various Weeds | 50-90 g (ai)/ha | Higher post-emergence activity than controls |
Experimental Protocols
Protocol 1: Synthesis of 3-Alkyl-4-acylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones
This protocol describes a general method for the acylation of 3-alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones, a key step in the synthesis of various herbicidally active derivatives.[1]
Materials:
-
3-alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one (0.01 mol)
-
Appropriate acyl chloride (e.g., phenylacetyl chloride) (0.01 mol)
-
n-butyl acetate (40 mL)
-
Recrystallization solvent (e.g., ethanol)
-
Heating mantle, reflux condenser, glassware
-
Filtration apparatus
Procedure:
-
Combine the 3-alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one and the acyl chloride in n-butyl acetate in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux and maintain for 7 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the resulting crystals by filtration.
-
Recrystallize the crude product from an appropriate solvent to yield the purified 3-alkyl-4-acylamino-4,5-dihydro-1H-1,2,4-triazol-5-one.
Protocol 2: Greenhouse Bioassay for Herbicidal Efficacy
This protocol outlines a whole-plant bioassay to evaluate the pre- and post-emergence herbicidal activity of this compound derivatives.
Materials:
-
Test compounds
-
Weed seeds (e.g., Brassica napus, Amaranthus retroflexus)
-
Potting soil mix
-
Pots or trays
-
Greenhouse with controlled temperature and light conditions
-
Laboratory sprayer
-
Solvent (e.g., acetone or DMSO)
-
Surfactant (e.g., Tween 20)
Procedure:
-
Plant Preparation:
-
Fill pots or trays with potting mix.
-
Sow seeds of the target weed species at a uniform depth.
-
For post-emergence testing, allow the plants to grow to the 2-4 true leaf stage.
-
-
Herbicide Application:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Prepare serial dilutions to achieve the desired application rates. Add a surfactant to the final spray solution as required.
-
For pre-emergence application, spray the soil surface evenly before weed emergence.
-
For post-emergence application, spray the foliage of the young plants until runoff.
-
Include a solvent-only control and a positive control (a commercial herbicide).
-
-
Incubation and Evaluation:
-
Maintain the treated plants in a greenhouse under optimal growing conditions.
-
Visually assess herbicidal injury (e.g., chlorosis, necrosis, stunting) at 7, 14, and 21 days after treatment using a rating scale (e.g., 0% = no effect, 100% = complete kill).
-
For quantitative assessment, harvest the above-ground biomass and measure the fresh or dry weight. Calculate the percent inhibition relative to the untreated control.
-
Mechanism of Action: A Representative Signaling Pathway
Many triazole-based herbicides function by inhibiting specific enzymes essential for plant survival. A common target is acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of this pathway leads to a deficiency in these essential amino acids, ultimately causing a cessation of plant growth and death.
Caption: Representative pathway of herbicidal action via ALS inhibition.
Application as Fungicides
The 1,2,4-triazole scaffold is a well-established pharmacophore in the development of antifungal agents. Derivatives have shown efficacy against a range of phytopathogenic fungi.
Data Presentation: Fungicidal Activity of Derivatives
The following table presents the in vitro fungicidal activity of selected 1,2,4-triazole derivatives against various plant pathogens.
| Compound | Target Pathogen | EC50 (mg/L) | Reference |
| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime | Sclerotinia sclerotiorum | 1.59 | [4] |
| Phytophthora infestans | 0.46 | [4] | |
| Rhizoctonia solani | 0.27 | [4] | |
| Botrytis cinerea | 11.39 | [4] | |
| (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime | Sclerotinia sclerotiorum | 0.12 | [4] |
Experimental Protocol
Protocol 3: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)
This protocol details a method to assess the fungicidal activity of test compounds by measuring the inhibition of mycelial growth of pathogenic fungi.
Materials:
-
Test compounds
-
Pure cultures of phytopathogenic fungi (e.g., Sclerotinia sclerotiorum, Botrytis cinerea)
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes
-
Solvent (e.g., DMSO)
-
Cork borer
-
Incubator
Procedure:
-
Media Preparation:
-
Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the medium to approximately 45-50 °C.
-
Add the test compound (dissolved in a small amount of solvent) to the molten PDA to achieve the desired final concentrations. Pour the amended PDA into sterile petri dishes.
-
Prepare a solvent-only control plate.
-
-
Inoculation:
-
From the edge of an actively growing fungal culture, take a mycelial disc using a sterile cork borer (e.g., 5 mm diameter).
-
Place the mycelial disc, mycelium-side down, in the center of each PDA plate (both treated and control).
-
-
Incubation and Measurement:
-
Seal the petri dishes and incubate them at an optimal temperature for the specific fungus (e.g., 25 °C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
-
Data Analysis:
-
Calculate the average colony diameter for each treatment.
-
Determine the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment.
-
-
Calculate the EC50 value (the concentration that inhibits 50% of mycelial growth) using probit analysis.
-
Workflow for Fungicide Screening
Caption: Workflow for in vitro fungicide screening.
Application as Plant Growth Regulators
While less documented than their herbicidal and fungicidal properties, certain triazole compounds can exhibit plant growth regulatory effects. This can include promoting or inhibiting specific aspects of plant development. For instance, 4-amino-1,2,4-triazole has been studied for its role as a nitrification inhibitor, which can indirectly affect plant growth by influencing nitrogen availability in the soil.[5]
Due to the limited specific data on this compound as a plant growth regulator, a detailed data table and specific protocol are not provided. However, standard plant growth bioassays, similar to the herbicide bioassay but focusing on parameters like root and shoot elongation, germination rate, and biomass accumulation at sub-lethal concentrations, would be the appropriate methodology for investigation.
Conclusion
This compound is a valuable scaffold in agricultural chemistry. While its primary role appears to be that of a synthetic intermediate, the resulting derivatives have demonstrated potent herbicidal and fungicidal activities. The protocols and data presented here provide a framework for the synthesis, screening, and evaluation of novel agrochemicals based on this promising heterocyclic core. Further research is warranted to explore the full potential of this class of compounds, including their application as plant growth regulators and their detailed mechanisms of action.
References
- 1. A Study on 4-Acylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 3. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 4. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. analyzeseeds.com [analyzeseeds.com]
Synthesis of Novel Heterocyclic Compounds from 4-Amino-4,5-dihydro-1H-1,2,4-triazol-5-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one scaffold is a versatile building block in medicinal chemistry and materials science. Its unique structural features, including the presence of multiple nitrogen atoms and a reactive amino group, make it an excellent precursor for the synthesis of a wide array of novel heterocyclic compounds. These derivatives have garnered significant attention due to their diverse and potent biological activities.
Notably, Schiff bases derived from the condensation of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with various aldehydes and ketones have been extensively explored. These imine derivatives serve as crucial intermediates for the construction of more complex fused heterocyclic systems. One of the most prominent applications is the synthesis of triazolo[4,3-b][1][2][3][4]tetrazines, which are formed through cyclization reactions.
The resulting heterocyclic compounds have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, antifungal, anticancer, and anticonvulsant activities.[1][4][5] For instance, certain Schiff base derivatives have shown promising fungicidal activities.[6] Furthermore, triazolotetrazine derivatives have been investigated for their potential as anticancer agents, with some compounds exhibiting notable docking scores against targets like c-Met tyrosine kinase.[1] The diverse biological profiles of these compounds underscore the importance of the this compound core in the development of new therapeutic agents. This document provides detailed protocols for the synthesis and characterization of key derivatives, facilitating further research and development in this promising area.
Data Presentation
Table 1: Synthesis of Schiff Bases from 4-Amino-5-(substituted)-2,4-dihydro-3H-1,2,4-triazole-3-thione
| Compound | Ar-CHO Substituent | Yield (%) | M.p. (°C) | Reference |
| 1 | 4-OCH₃ | 90 | 203-204 | [7] |
| 2 | 4-Cl | 85 | 232-234 | [7] |
| 3 | 4-F | 85 | 223-224 | [7] |
| 4 | 2,4-diCl | 81 | 217-218 | [7] |
| 5 | 3-NO₂ | 80 | 230-231 | [7] |
| 6 | 4-NO₂ | 79 | 215-216 | [7] |
| 7 | 2-Cl | 56 | 183-185 | [7] |
| 8 | 2-OH | 53 | 189-192 | [7] |
Table 2: Synthesis of 4-amino-5-alkyl-2,4-dihydro-3H-1,2,4-triazole-3-thiones
| Compound | Alkyl Group | Yield (%) | M.p. (°C) | Reference |
| 4b | nonyl | 79 | 114-115 | [8] |
| 4c | undecyl | 78 | 112-113.5 | [8] |
| 4d | tridecyl | 75 | 110-112.5 | [8] |
| 4e | pentadecyl | 71 | 108-110 | [8] |
| 4f | heptadecyl | 70 | 106-108 | [8] |
Experimental Protocols
Protocol 1: General Synthesis of Schiff Bases from 4-Amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Materials:
-
4-Amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (0.01 mol)
-
Appropriate aromatic aldehyde (0.01 mol)
-
Anhydrous ethanol (10 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
To a round-bottom flask, add 0.01 mole of 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and 10 mL of anhydrous ethanol.
-
Heat the mixture with stirring until a clear solution is obtained.
-
Add a molar equivalent of the appropriate aromatic aldehyde to the solution.[7]
-
Attach a reflux condenser and reflux the reaction mixture for 3 hours.[9]
-
After cooling, the precipitated solid is collected by filtration.
-
The crude product is washed with cold ethanol and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure Schiff base.
Characterization: The synthesized Schiff bases can be characterized by various spectroscopic methods:
-
IR (KBr, cm⁻¹): Look for characteristic peaks around 3104 (N-H), 2935 (C-H aliphatic), 1603 (C=N), 1565 (C-H aromatic), and 1358 (C=S).[7]
-
¹H NMR (DMSO-d₆, δ ppm): The formation of the Schiff base is confirmed by the appearance of a singlet for the azomethine proton (-N=CH-). Aromatic protons and other characteristic protons should be assigned.
-
¹³C NMR (DMSO-d₆, δ ppm): Confirm the presence of all carbons in the final structure.
Protocol 2: Microwave-Assisted Synthesis of Schiff Bases
Materials:
-
3-Amino-1,2,4-triazole (1:1 equimolar ratio)
-
Appropriate aldehyde (e.g., furan-2-carboxaldehyde or thiophene-2-carboxaldehyde) (1:1 equimolar ratio)
-
Methanol (a few drops)
-
Grinder
-
Crucible
-
Microwave oven
Procedure:
-
Grind an equimolar ratio of 3-amino-1,2,4-triazole and the appropriate aldehyde in a grinder until a homogenous mixture is achieved.[2]
-
Transfer the reaction mixture to a crucible.
-
Add a few drops of methanol to moisten the mixture.[2]
-
Place the crucible in a microwave oven and irradiate, heating gradually using on/off cycles to control the temperature.
-
The reaction is typically complete in 4-6 minutes.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, wash the obtained product with hot methanol and then with ether.
-
Dry the final product under reduced pressure over anhydrous CaCl₂ in a desiccator.
Protocol 3: Synthesis of[1][2][3]triazolo[4,3-b][1][2][3][4]tetrazine Derivatives
Materials:
-
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (equimolar amount)
-
Appropriate aromatic aldehyde (equimolar amount)
-
Piperidine (catalytic amount)
-
Ethanol
-
Reaction flask with reflux condenser and magnetic stirrer
Procedure:
-
Dissolve an equimolar amount of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and the corresponding aromatic aldehyde in ethanol in a reaction flask.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture with stirring for an appropriate time (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried.
-
Recrystallize the crude product from a suitable solvent to obtain the pure triazolotetrazine derivative.[1]
Characterization:
-
FT-IR (cm⁻¹): Characteristic bands are expected at 3111-3184 (N-H), 3075-3084 (Ar-H), 1592-1615 (C=N of triazole ring), and 1540-1692 (C=N of tetrazine ring).[1]
-
¹H NMR (DMSO-d₆, δ ppm): Expect singlet signals for N-H protons in the range of δ 9.48-10.43 and δ 14.11-14.31, and aromatic protons between δ 7.75-8.15.[1]
-
¹³C NMR (DMSO-d₆, δ ppm): Signals for the triazole and tetrazine ring carbons, as well as aromatic carbons, should be observed and assigned. For example, C=N carbons may appear around δ 167.53-162.36 and δ 149.95.[1]
Mandatory Visualization
Caption: General workflow for the synthesis of fused heterocyclic compounds.
Caption: Experimental workflow for Schiff base synthesis.
Caption: Relationship between compounds and their applications.
References
- 1. cyberleninka.ru [cyberleninka.ru]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activities of some new 4,5-dihydro-1H-1,2,4-triazol-5-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Microwave irradiated synthesis of Schiff bases of 4-(arylideneamino)-5-alkyl-2,4-dihydro-1,2,4-triazole-3-thione containing 1,2,4-triazole segment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-4,5-dihydro-1H-1,2,4-triazol-5-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one and its derivatives.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Ensure the reaction is heated for the specified duration and that the temperature is maintained at the optimal level (e.g., up to 170°C when distilling off water)[1]. |
| Suboptimal stoichiometry of reactants. | A slight deficiency of the carboxylic acid (e.g., 2-5% deficiency of formic acid when reacting with hydrazine hydrate) can improve yield and purity[1]. | |
| Inefficient removal of water of reaction. | Use an effective distillation setup to remove water, which drives the reaction to completion. Applying a vacuum (e.g., 50 mm Hg) can aid in this process[1]. | |
| Inactive catalyst or improper catalyst use. | When using a catalyst such as an ion-exchange resin (e.g., Amberlyst 15), ensure it is properly activated and used in the correct proportion[2]. | |
| Presence of Impurities in the Final Product | Formation of side products due to incorrect reactant ratios. | Precise control over the stoichiometry, particularly avoiding an excess of the carboxylic acid, can minimize the formation of impurities[1]. |
| Incomplete removal of starting materials or solvents. | Recrystallization from an appropriate solvent, such as isopropanol or ethanol, is crucial for purification[1][3]. Ensure the product is thoroughly washed and dried. | |
| Difficulty in Product Isolation | Product precipitation is incomplete. | Cool the reaction mixture to a sufficiently low temperature (e.g., 80°C before adding the recrystallization solvent) to ensure maximum precipitation[1]. |
| The product is too soluble in the recrystallization solvent. | Experiment with different solvents or solvent mixtures to find one in which the product has low solubility at cool temperatures but is soluble at higher temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones?
A1: A widely used method involves the reaction of iminoester hydrochlorides with ester ethoxycarbonyl hydrazones. The resulting hydrazone is then cyclized to form the desired this compound ring[3][4]. Another common approach is the reaction of hydrazine hydrate with a suitable carboxylic acid, such as formic acid for the unsubstituted parent compound[1].
Q2: How can the yield of the synthesis be maximized?
A2: To maximize the yield, it is critical to carefully control the reaction conditions. Key factors include:
-
Stoichiometry: Using a slight deficiency of the carboxylic acid (2-5%) relative to hydrazine has been shown to improve yields[1].
-
Water Removal: Efficiently removing the water formed during the reaction by distillation helps to drive the equilibrium towards the product[1].
-
Catalysis: The use of an insoluble acid catalyst, like an ion-exchange resin, can facilitate the reaction under milder conditions and lead to high yields[2].
-
Purification: Proper recrystallization is essential to obtain a pure product, which can also improve the final isolated yield by removing soluble impurities[1][3].
Q3: What are some typical yields for the synthesis of substituted 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones?
A3: The yields can vary depending on the specific substituents and the reaction conditions employed. The following table summarizes some reported yields for different derivatives.
| Substituent at C-3 | Yield (%) | Reference |
| o-Chlorobenzyl | 88 | [3] |
| m-Chlorobenzyl | 83 | [3] |
| o-Methylbenzyl | 91 | [3] |
| m-Methylbenzyl | 87 | [4] |
| 4-Chlorobenzyl (for the N-phenylacetylamino derivative) | 73 | [5] |
Q4: What is the role of an ion-exchange resin in the synthesis?
A4: An insoluble polymer containing acidic functional groups, such as Amberlyst 15 resin, acts as a catalyst. It provides an acidic environment to promote the reaction, often allowing for milder reaction conditions and resulting in a high yield and purity of the final product. An advantage is the ease of removal of the catalyst by simple filtration[2].
Experimental Protocols
Method 1: Synthesis of 3-Substituted-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones
This method is adapted from the synthesis of various 3-substituted derivatives[3][4].
-
Synthesis of Iminoester Hydrochlorides: This is the initial step, and the specific procedure will depend on the starting nitrile.
-
Conversion to Ester Ethoxycarbonyl Hydrazones: The synthesized iminoester hydrochloride is reacted with an ester ethoxycarbonyl hydrazone.
-
Cyclization: The resulting hydrazone derivative is heated in a suitable solvent (e.g., ethanol) to induce cyclization.
-
Isolation and Purification: The reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product is then recrystallized from a suitable solvent like ethanol to yield the pure 3-substituted-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one[3].
Method 2: Synthesis of 4-Amino-1,2,4-triazole (Parent Compound)
This protocol is based on the reaction of hydrazine hydrate with formic acid[1].
-
Reaction Setup: Charge a reaction vessel with 30 mol of hydrazine hydrate (99.5% solution).
-
Addition of Formic Acid: Over a period of 1 hour, add 29.25 mol of formic acid (96% solution), allowing the temperature to rise to 85°C. This represents a 2.5% deficiency of formic acid.
-
Reaction and Distillation: Heat the reaction mixture for 7 hours, distilling off the water, until the temperature reaches 170°C.
-
Vacuum Treatment: Maintain the temperature at 170°C under a vacuum of 50 mm Hg for 2 hours to remove any remaining volatile components.
-
Crystallization: Cool the mixture to 80°C and add 1740 g of isopropanol.
-
Isolation: Further cool the mixture to allow for crystallization. The product is then filtered, washed, and dried. This process can yield a product with a purity greater than 99.5%[1].
Process Visualization
Caption: Troubleshooting workflow for synthesis yield improvement.
Caption: General experimental workflow for the synthesis.
References
- 1. US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole - Google Patents [patents.google.com]
- 2. US5099028A - Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives - Google Patents [patents.google.com]
- 3. Synthesis of 4-Amino-4,5-dihydro-1H-1,2,4-triazole-5-ones and their Isatin-3-imine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Study on 4-Acylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones - PMC [pmc.ncbi.nlm.nih.gov]
"common byproducts in the synthesis of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, focusing on the identification and mitigation of byproducts.
Problem 1: Low Yield of the Desired Product
Low yields can be attributed to several factors, including incomplete reactions, side reactions, or loss of product during workup and purification.
| Potential Cause | Suggested Action |
| Incomplete Reaction | - Ensure accurate stoichiometry of starting materials. - Verify reaction temperature and duration as specified in the protocol. - Monitor reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). |
| Side Reactions | - Control reaction temperature to minimize the formation of thermal decomposition products. - Use high-purity starting materials to avoid impurity-driven side reactions. |
| Product Loss During Workup | - Optimize pH for precipitation to ensure maximum recovery. - Use an appropriate solvent for washing to minimize dissolution of the product. |
| Product Loss During Purification | - Select a suitable recrystallization solvent that provides good recovery. - Optimize the recrystallization conditions (e.g., cooling rate) to maximize crystal formation. |
Problem 2: Presence of Impurities in the Final Product
Impurities can arise from starting materials, side reactions, or degradation of the product.
| Potential Impurity | Identification Method | Mitigation Strategy |
| Unreacted Starting Materials | TLC, HPLC, NMR | - Ensure the reaction goes to completion. - Optimize purification steps (e.g., recrystallization) to remove unreacted starting materials. |
| Hydrazodicarbonamide | Mass Spectrometry, NMR | - Can form from the reaction of excess urea with hydrazine. - Use a slight excess of hydrazine relative to urea. - Control reaction temperature to disfavor its formation. |
| Triuret | Mass Spectrometry, NMR | - Can form from the self-condensation of urea at high temperatures. - Maintain the recommended reaction temperature. |
| 3,5-diamino-1,2,4-triazole | Mass Spectrometry, NMR | - May form under certain reaction conditions. - Precise control over reaction stoichiometry and temperature is crucial. |
Logical Flow for Troubleshooting Low Yield and Impurities
Technical Support Center: Purification of 4-Amino-4,5-dihydro-1H-1,2,4-triazol-5-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most widely reported and effective method for the purification of this compound and its derivatives is recrystallization.[1][2] This technique is generally effective at removing impurities generated during synthesis.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Several solvent systems have been successfully used for the recrystallization of this compound and related structures. These include:
-
Ethanol
-
Ethanol-water mixtures
-
Isopropanol[1]
-
Dimethyl sulfoxide (DMSO)-water mixtures
The choice of solvent will depend on the specific impurities present in your crude product.
Q3: What level of purity can I expect after recrystallization?
A3: With a carefully executed recrystallization protocol, a high degree of purity can be achieved. For the closely related compound 4-amino-1,2,4-triazole, purities of greater than 99.9% have been reported after recrystallization from isopropanol.[1]
Q4: How can I assess the purity of my final product?
A4: The purity of this compound can be assessed using several analytical techniques, including:
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Can be used to confirm the structure and identify impurities.
-
Infrared (IR) Spectroscopy: To confirm the presence of characteristic functional groups.
-
-
Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity and detecting trace impurities.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity and monitor the progress of purification.
-
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in the hot solvent. | The solvent is not appropriate for your compound. The volume of solvent is insufficient. | Select a more suitable solvent or solvent mixture. Try a small-scale solubility test with different solvents. Increase the volume of the hot solvent incrementally until the compound dissolves. |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated. Impurities are preventing crystallization. | Use a lower-boiling solvent. Add a small amount of a solvent in which the compound is less soluble (anti-solvent). Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound. Consider a preliminary purification step like a silica plug filtration to remove impurities. |
| No crystals form upon cooling. | The solution is not sufficiently saturated. The cooling process is too rapid. | Concentrate the solution by evaporating some of the solvent. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Induce crystallization by scratching the flask or adding a seed crystal. |
| Low recovery of the purified product. | Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled to maximize crystal formation. Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. |
| The purified product is still impure (e.g., colored). | The chosen recrystallization solvent is not effective at removing the specific impurity. The impurity co-crystallized with the product. | Try a different recrystallization solvent or a multi-solvent system. Perform a second recrystallization. Use activated charcoal to remove colored impurities (use with caution as it can adsorb the product as well). Consider a pre-purification step like column chromatography or a solvent wash. |
Quantitative Data
The following table summarizes reported data for the purification of this compound and related compounds using recrystallization.
| Compound | Recrystallization Solvent | Yield (%) | Purity (%) | Melting Point (°C) |
| 3-o-Chlorobenzyl-4-amino-4,5-dihydro-1H-1,2,4-triazole-5-one | Ethanol | 88 | - | 164-165 |
| 4-Amino-1,2,4-triazole | Isopropanol | - | >99.9 | - |
| 3-Alkyl-4-phenylacetylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones | Appropriate Solvent | 71-87 | - | - |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol or Isopropanol)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol or isopropanol). Heat the mixture gently on a hot plate with stirring. Continue to add small portions of the hot solvent until the compound completely dissolves.
-
Decoloration (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for the recrystallization process.
References
Technical Support Center: Synthesis of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives
Welcome to the technical support center for the synthesis of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound derivatives?
A1: The primary methods for synthesizing this class of compounds involve:
-
Cyclization of Semicarbazide Derivatives: This is a widely used method where appropriately substituted semicarbazides are cyclized, often in an alkaline medium, to form the triazolone ring.[1][2]
-
Reaction of Hydrazine with Carboxylic Acids or Their Derivatives: This route involves the reaction of hydrazine or its derivatives with carboxylic acids, esters, or acid chlorides.[3] This can sometimes be facilitated by a catalyst, such as an acidic ion exchange resin, to improve yield and purity under milder conditions.[3]
-
From Iminoester Hydrochlorides: Substituted 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones can be prepared from iminoester hydrochlorides, which are converted to ester ethoxycarbonyl hydrazones before cyclization with hydrazine hydrate.[4]
Q2: What are the key challenges I might face during the synthesis?
A2: Researchers may encounter several challenges, including:
-
Low Yields: Yields can be variable depending on the specific substrates and reaction conditions.
-
Side Product Formation: The formation of unwanted side products can complicate purification.
-
Harsh Reaction Conditions: Some traditional methods require high temperatures and prolonged reaction times.[3]
-
Purification Difficulties: The polarity of the triazolone derivatives can make purification by standard column chromatography challenging. Recrystallization is a common purification technique.[5]
-
Use of Hazardous Reagents: Some synthetic pathways may involve toxic or dangerous reagents like hydrogen sulfide or phosgene.[2]
Troubleshooting Guide
Problem 1: Low Yield of the Desired Triazolone Derivative
Possible Causes & Solutions:
-
Incomplete Cyclization: The cyclization of the semicarbazide intermediate may be incomplete.
-
Solution: Try extending the reaction time or increasing the reaction temperature. Ensure the basicity of the medium is appropriate for the cyclization; for instance, using a 2% sodium hydroxide solution is a common practice.[1]
-
-
Sub-optimal Reaction Conditions: The reaction conditions may not be optimized for your specific substrate.
-
Solution: Experiment with different solvents and bases. For the reaction of hydrazine with carboxylic acids, using an acidic ion exchange resin like Amberlyst 15 can lead to high yield and purity under milder conditions.[3]
-
-
Degradation of Starting Materials or Product: The starting materials or the final product might be sensitive to the reaction conditions.
-
Solution: Consider running the reaction at a lower temperature for a longer duration. Ensure the reaction is performed under an inert atmosphere if your compounds are sensitive to air or moisture.
-
Problem 2: Formation of Multiple Side Products and Purification Difficulties
Possible Causes & Solutions:
-
Lack of Regioselectivity: During cyclization, alternative reaction pathways may be occurring.
-
Solution: Modifying the substituents on the starting materials can sometimes direct the reaction towards the desired product. Careful control of reaction temperature can also improve selectivity.
-
-
Hydrolysis or Other Side Reactions: The presence of water or other nucleophiles can lead to unwanted side reactions.
-
Solution: Use anhydrous solvents and reagents. If water is a byproduct of the reaction, consider using a Dean-Stark trap to remove it as it forms.[3]
-
-
Ineffective Purification Method: The chosen purification method may not be suitable for separating the product from the impurities.
-
Solution: Recrystallization is often the preferred method for purifying these compounds.[5] Experiment with different solvent systems for recrystallization. If using column chromatography, consider using a different stationary phase or a gradient elution with a suitable solvent system.
-
Experimental Protocols
Protocol 1: Synthesis via Cyclization of Semicarbazides
This protocol is adapted from the cyclization of semicarbazide derivatives in an alkaline medium.[1]
-
Preparation of Semicarbazide: The appropriate hydrazide is reacted with an isocyanate in an anhydrous solvent like diethyl ether or N,N-dimethylacetamide at room temperature to yield the semicarbazide derivative.
-
Cyclization: The obtained semicarbazide is then dissolved in a 2% aqueous solution of sodium hydroxide.
-
The reaction mixture is heated under reflux for a specified time (e.g., 2-4 hours), monitoring the reaction progress by TLC.
-
After cooling, the solution is acidified with a suitable acid (e.g., HCl) to precipitate the product.
-
The crude product is filtered, washed with water, and purified by recrystallization.
Protocol 2: Synthesis from Iminoester Hydrochlorides
This method provides a route to 3-substituted-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones.[4]
-
Synthesis of Ester Ethoxycarbonyl Hydrazones: Start with the corresponding iminoester hydrochloride.
-
Cyclization: The ester ethoxycarbonyl hydrazone (0.01 mol) is refluxed for 5 hours with a solution of hydrazine hydrate (1.25 mL) in water (60 mL).
-
The solution is then cooled, leading to the crystallization of the crude product.
-
The product is collected by filtration and can be further purified by recrystallization.
Data Presentation
Table 1: Comparison of Yields for Different Synthetic Routes
| Synthetic Route | Starting Materials | Product | Yield (%) | Reference |
| Cyclization in Alkaline Medium | Semicarbazide derivatives | 3,4-disubstituted 4,5-dihydro-1H-1,2,4-triazol-5-ones | Varies | [1] |
| From Iminoester Hydrochlorides | Ethyl 2-(3-chlorobenzyl)-2-(ethoxycarbonylhydrazono)acetate | 3-m-Chlorobenzyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one | 83% | [4] |
| From Iminoester Hydrochlorides | Ethyl 2-(3-methylbenzyl)-2-(ethoxycarbonylhydrazono)acetate | 3-m-Methylbenzyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one | 87% | [4] |
| Acylation of 4-amino-triazolone | 3-Methyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one and phenylacetyl chloride | 3-Methyl-4-phenylacetylamino-4,5-dihydro-1H-1,2,4-triazol-5-one | 85% | [5] |
Visualizations
Experimental Workflow: Synthesis from Iminoester Hydrochlorides
Caption: A generalized workflow for the synthesis of this compound derivatives starting from iminoester hydrochlorides.
Troubleshooting Logic: Low Product Yield
Caption: A troubleshooting guide for addressing low product yield in the synthesis of this compound derivatives.
References
- 1. CCCC 2003, Volume 68, Issue 4, Abstracts pp. 792-800 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 2. EP0668857B1 - Process for the preparation of triazolone compounds - Google Patents [patents.google.com]
- 3. US5099028A - Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. A Study on 4-Acylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Microwave-Assisted Synthesis of 4-Amino-4,5-dihydro-1H-1,2,4-triazol-5-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the microwave-assisted synthesis of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using microwave-assisted synthesis for this compound and its derivatives?
Microwave-assisted synthesis offers several key advantages over conventional heating methods. These include significantly reduced reaction times, often from hours to minutes, and improved reaction yields.[1][2] Microwave activation is an unconventional energy source that has become a popular and useful technology in organic chemistry for the rapid synthesis of new heterocyclic compounds.[2][3]
Q2: What are the common starting materials for the synthesis of the this compound core?
The synthesis of 4-amino-5-(substituted)-2,4-dihydro-3H-1,2,4-triazol-3-ones typically involves the reaction of ester ethoxycarbonyl hydrazones with hydrazine hydrate.[2][3] Another common method involves the reaction of thiocarbohydrazide with long-chain aliphatic carboxylic acids to form 4-amino-5-alkyl-4H-1,2,4-triazole-3-thiones, which can be further modified.[4]
Q3: Are there any known safety concerns associated with the synthesis of this compound?
While the provided search results do not detail specific safety hazards for this exact compound, it is structurally related to 3-nitro-1,2,4-triazol-5-one (NTO), which is known as an insensitive high explosive.[5] The target compound itself is listed with a GHS classification indicating a fire or projection hazard.[6] Therefore, it is crucial to handle the compound and its intermediates with appropriate safety precautions, including the use of personal protective equipment and conducting reactions in a well-ventilated fume hood.
Q4: Can solvents be avoided in the microwave-assisted synthesis of triazole derivatives?
In some cases, solvent-free or solid-support-based microwave-assisted synthesis is possible and can be a more environmentally friendly approach.[1] However, the feasibility of a solvent-free reaction depends on the specific reactants and their physical properties. For many microwave-assisted syntheses, a solvent is used to ensure efficient and uniform heating of the reaction mixture.[7]
Troubleshooting Guide
Problem: Low or no product yield.
-
Possible Cause 1: Inefficient microwave absorption.
-
Solution: Ensure that the reaction mixture contains a polar solvent or a reactant that absorbs microwave irradiation effectively. If the reactants themselves are not good microwave absorbers, consider switching to a more polar solvent that is appropriate for the reaction chemistry. Toluene and dioxane are examples of solvents used in microwave-assisted triazole synthesis.[7]
-
-
Possible Cause 2: Incorrect reaction temperature or time.
-
Solution: Optimize the reaction temperature and time. Microwave synthesis is highly sensitive to these parameters. Systematically vary the temperature and hold time to find the optimal conditions for your specific reactants. Some microwave-assisted syntheses of triazoles are completed in as little as 5 minutes.[1]
-
-
Possible Cause 3: Decomposition of reactants or product.
-
Solution: Localized overheating can lead to decomposition. Ensure efficient stirring of the reaction mixture to promote even heat distribution. It may also be necessary to reduce the microwave power or use a pulsed heating profile to avoid excessive temperatures.
-
Problem: The formation of significant byproducts or impurities.
-
Possible Cause 1: Side reactions due to excessive temperature.
-
Solution: As with low yield, excessive temperature can promote side reactions. Lower the reaction temperature and monitor the reaction progress more closely using techniques like thin-layer chromatography (TLC).
-
-
Possible Cause 2: Presence of water or other contaminants.
-
Solution: Ensure that all reactants and solvents are dry and of high purity, unless water is a component of the reaction medium. Water can interfere with many organic reactions.
-
Problem: Difficulty in reproducing results.
-
Possible Cause 1: Inconsistent microwave power output.
-
Solution: Calibrate your microwave reactor to ensure consistent power delivery. The position of the reaction vessel within the microwave cavity can also affect the energy absorbed, so ensure consistent placement for each experiment.
-
-
Possible Cause 2: Variations in reactant quality.
-
Solution: Use reactants from the same batch or ensure the purity of new batches of starting materials before use. Impurities in the starting materials can have a significant impact on the reaction outcome.
-
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of 3-Alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones
This protocol is a generalized procedure based on the synthesis of related compounds.[2][3]
-
Reactant Preparation: In a suitable microwave reaction vessel, combine the appropriate alkyl ester ethoxycarbonyl hydrazone (1 equivalent) with hydrazine monohydrate (2.5 equivalents).
-
Solvent Addition: Add a suitable polar solvent, such as ethanol, to the reaction vessel (e.g., 10 mL).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a specified temperature (e.g., 130°C) and power (e.g., 300 W) for a designated time (e.g., 10 minutes).
-
Work-up: After the reaction is complete, cool the vessel to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, the solvent may need to be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol.
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Triazole Derivatives
| Product | Method | Solvent | Time | Yield (%) | Reference |
| 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione | Conventional | - | 290 min | 78% | [1] |
| 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione | Microwave | - | 10-25 min | 97% | [1] |
| N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide | Conventional | - | several hours | - | [1] |
| N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide | Microwave | - | 33-90 sec | 82% | [1] |
| Piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives | Conventional | Ethanol | 27 hours | - | [1] |
| Piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives | Microwave | Ethanol | 30 min | 96% | [1] |
Visualizations
Caption: Experimental workflow for the microwave-assisted synthesis.
Caption: Troubleshooting guide for low product yield.
References
- 1. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 3. scielo.org.za [scielo.org.za]
- 4. Microwave irradiated synthesis of Schiff bases of 4-(arylideneamino)-5-alkyl-2,4-dihydro-1,2,4-triazole-3-thione containing 1,2,4-triazole segment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Nitro-1,2,4-triazole-3-one: A review of recent advances [energetic-materials.org.cn]
- 6. This compound | C2H4N4O | CID 567624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. broadinstitute.org [broadinstitute.org]
Technical Support Center: Recrystallization of 4-Amino-4,5-dihydro-1H-1,2,4-triazol-5-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the recrystallization of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of recrystallizing this compound?
Recrystallization is a crucial purification technique used to remove impurities that may be present in the crude product after synthesis. A purified compound is essential for obtaining accurate analytical data and for ensuring the desired reactivity and biological activity in subsequent applications, such as in drug development.
Q2: How do I choose a suitable solvent for the recrystallization?
The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on the polar nature of the molecule, polar solvents are a good starting point. Alcohols such as ethanol or isopropanol, or a mixture of an alcohol and water, are often effective for this class of compounds.[1] It is recommended to perform small-scale solubility tests with a few candidate solvents to determine the most suitable one for your specific sample.
Q3: What are some common impurities that might be present in my crude this compound?
Common impurities can include unreacted starting materials from the synthesis, such as semicarbazide hydrochloride and formic acid, as well as side-products from the reaction. The specific impurities will depend on the synthetic route employed.
Q4: How can I improve the yield of my recrystallization?
To maximize the yield, it is important to use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[2][3] Slow cooling of the solution can also lead to the formation of larger, purer crystals and can improve the overall recovery.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The compound does not dissolve in the hot solvent. | - The chosen solvent is unsuitable.- Not enough solvent has been added. | - Try a different, more polar solvent or a solvent mixture.- Add small increments of hot solvent until the compound dissolves completely. |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was used).- The solution is supersaturated. | - Evaporate some of the solvent to concentrate the solution and then allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[2][4] |
| The product "oils out" instead of crystallizing. | - The melting point of the compound is lower than the boiling point of the solvent.- The rate of cooling is too rapid.- The presence of significant impurities. | - Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and cool slowly.- Allow the solution to cool to room temperature slowly before placing it in an ice bath.- Consider a preliminary purification step, such as column chromatography, before recrystallization. |
| The resulting crystals are colored. | - The presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool. |
| The yield is very low. | - Too much solvent was used.- The crystals were not completely collected during filtration.- The compound is significantly soluble in the cold solvent. | - Concentrate the mother liquor and cool it to obtain a second crop of crystals.- Ensure the complete transfer of the crystals to the filter and wash them with a minimal amount of ice-cold solvent.- Cool the solution in an ice bath for a longer period to maximize precipitation. |
Experimental Protocol: Recrystallization of this compound
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., isopropanol, ethanol, ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature. Heat the test tube in a warm water bath to observe the solubility at an elevated temperature. The ideal solvent will show low solubility at room temperature and high solubility upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate with stirring. Gradually add more hot solvent in small portions until the solid has completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if decolorizing charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Solubility Data of Analogous Compounds
The following table provides solubility information for compounds structurally related to this compound. This data is for reference purposes to guide solvent selection.
| Compound | Solvent | Solubility | Reference |
| 4-Amino-1,2,4-triazole | Isopropanol | Recrystallization solvent | [5] |
| 3-Alkyl-4-phenylacetylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones | Ethanol-water (1:3) | Recrystallization solvent | [1] |
| 3-Isopropyl-4-amino-1,2,4-triazol-5-one | Water | Low solubility | [6] |
| 3-Isopropyl-4-amino-1,2,4-triazol-5-one | Ethanol | Soluble | [6] |
| 3-Isopropyl-4-amino-1,2,4-triazol-5-one | Dimethylformamide (DMF) | Soluble | [6] |
Experimental Workflow
References
- 1. A Study on 4-Acylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole - Google Patents [patents.google.com]
- 6. chembk.com [chembk.com]
"stability of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one under different conditions"
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions used to evaluate the stability of a compound like 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one?
A1: Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of a drug substance.[1][2][3] According to ICH guidelines, the following conditions are typically employed:
-
Hydrolytic conditions: Exposure to acidic and basic solutions (e.g., 0.1N HCl, 0.1N NaOH) at various temperatures.
-
Oxidative conditions: Treatment with an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal conditions: Exposure to high temperatures (e.g., 60°C, 80°C) in a solid state.
-
Photolytic conditions: Exposure to light sources that produce a combination of visible and ultraviolet (UV) light.[1] The ICH Q1B guideline recommends an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.
Q2: I am observing rapid degradation of my compound in solution. What could be the cause?
A2: Rapid degradation in solution can be attributed to several factors. The pH of the solution can significantly affect the rate of hydrolysis.[4] For structurally related compounds, such as 3-amino-1,2,4-triazol-5-one (ATO), the stability is pH-dependent. Additionally, the presence of dissolved oxygen can lead to oxidative degradation. It is also crucial to consider the purity of the solvents used, as impurities can act as catalysts for degradation.
Q3: Are there any known degradation products of this compound?
A3: Specific degradation products for this compound are not well-documented in the available literature. However, studies on its tautomer, 3-amino-1,2,4-triazol-5-one (ATO), show that under oxidative conditions (in the presence of manganese oxide), it can degrade to urea, carbon dioxide, and nitrogen gas.[5] Reductive degradation of the related compound 3-nitro-1,2,4-triazol-5-one (NTO) yields ATO.
Q4: How can I develop a stability-indicating analytical method for this compound?
A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[1] To develop such a method, you should:
-
Perform forced degradation studies under various stress conditions to generate degradation products.
-
Use a high-performance liquid chromatography (HPLC) method with a suitable column and mobile phase to achieve separation between the parent compound and its degradants.
-
A photodiode array (PDA) detector is often used to check for peak purity and to identify the optimal wavelength for detection.
-
Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Troubleshooting Guides
Issue 1: Inconsistent Results in Thermal Stability Studies
| Symptom | Possible Cause | Suggested Solution |
| Variable degradation at the same temperature. | Non-uniform heat distribution in the oven. | Use a calibrated oven with forced air circulation to ensure uniform temperature. Place samples at different locations within the oven to check for consistency. |
| Melting or change in physical appearance. | The compound may have a low melting point or undergo a phase transition. | Determine the melting point of the compound using differential scanning calorimetry (DSC). Conduct thermal stability studies at temperatures well below the melting point. |
| Inconsistent degradation levels between batches. | Differences in impurity profiles or crystal forms between batches. | Characterize each batch thoroughly for purity and polymorphic form before initiating stability studies. |
Issue 2: Poor Separation of Degradation Products in HPLC
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of the parent peak with degradation products. | Inadequate chromatographic resolution. | Optimize the HPLC method by trying different columns (e.g., C18, C8, Phenyl-Hexyl), mobile phase compositions (e.g., varying the organic modifier and pH), and gradient profiles. |
| Broad or tailing peaks. | Secondary interactions with the stationary phase or poor sample solubility. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Use a mobile phase with a suitable buffer. Ensure the sample is fully dissolved in the mobile phase or a compatible solvent. |
| No degradation products are observed. | The degradation level is below the detection limit of the method, or the degradation products are not UV-active. | Increase the stress on the sample to achieve a target degradation of 5-20%.[6] Use a more universal detection method like mass spectrometry (MS) or a charged aerosol detector (CAD) if degradation products lack a UV chromophore. |
Quantitative Data Summary
As specific quantitative stability data for this compound is not available, the following table summarizes the degradation of its tautomer, 3-amino-1,2,4-triazol-5-one (ATO), under specific oxidative conditions as reported in the literature.
Table 1: Degradation of 3-amino-1,2,4-triazol-5-one (ATO) with Birnessite (a manganese oxide) [5]
| Solid to Solution Ratio (g/kg) | Reaction Time | Degradation (%) | Major Degradation Products |
| 15 | 5 min | Nearly complete | Urea, CO₂, N₂ |
Experimental Protocols
General Protocol for Forced Degradation Studies
This protocol is a general guideline based on ICH recommendations and should be adapted for the specific properties of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, water) at a known concentration (e.g., 1 mg/mL).[7]
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1N HCl.
-
Heat the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1N NaOH, and dilute it to the target concentration with the mobile phase.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Follow the same procedure as acid hydrolysis, but use 0.1N NaOH for degradation and 0.1N HCl for neutralization.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a defined period, monitoring the degradation.
-
At appropriate time points, withdraw a sample, dilute it to the target concentration, and analyze by HPLC.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a stability chamber at an elevated temperature (e.g., 80°C).
-
At specified time points, withdraw samples, dissolve them in a suitable solvent, dilute to the target concentration, and analyze by HPLC.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to a light source meeting ICH Q1B requirements.
-
Simultaneously, keep a control sample in the dark.
-
After the specified exposure, prepare the samples for analysis and compare the results with the dark control.
-
Visualizations
Caption: Workflow for a typical forced degradation study.
Caption: Postulated degradation pathway based on related compounds.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. jetir.org [jetir.org]
- 4. ijcrt.org [ijcrt.org]
- 5. Adsorption and oxidation of 3-nitro-1,2,4-triazole-5-one (NTO) and its transformation product (3-amino-1,2,4-triazole-5-one, ATO) at ferrihydrite and birnessite surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. 4-Amino-1,2,4-triazole, 99% | Fisher Scientific [fishersci.ca]
Technical Support Center: Scale-Up Synthesis of 4-Amino-4,5-dihydro-1H-1,2,4-triazol-5-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common starting materials are semicarbazide or carbohydrazide, which are cyclized using a one-carbon synthon like formic acid or ethyl orthoformate.
Q2: What are the critical reaction parameters to monitor during scale-up?
A2: Temperature control is crucial, especially during the initial exothermic reaction between the hydrazine derivative and the cyclizing agent. Efficient stirring to ensure homogeneity and controlled addition of reagents are also critical to prevent localized overheating and side reactions. Monitoring the removal of volatile byproducts, such as water or ethanol, is essential for driving the reaction to completion.
Q3: What are the potential safety hazards associated with this synthesis?
A3: Hydrazine and its derivatives are toxic and potentially explosive. The reaction can be exothermic, leading to a rapid increase in temperature and pressure if not controlled. Appropriate personal protective equipment (PPE) should be worn, and the reaction should be conducted in a well-ventilated area or fume hood with appropriate pressure relief systems.
Q4: How can the purity of the final product be improved?
A4: Recrystallization is a common method for purifying this compound. Suitable solvents for recrystallization include ethanol, isopropanol, or water. The choice of solvent will depend on the impurity profile.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Sub-optimal reaction temperature. - Inefficient removal of byproducts (e.g., water, ethanol). - Loss of product during workup and purification. | - Increase reaction time or temperature as tolerated by the reactants and products. - Ensure efficient distillation or use of a Dean-Stark trap to remove volatile byproducts. - Optimize the recrystallization process to minimize product loss. |
| Product is discolored (e.g., yellow or brown) | - Formation of colored impurities due to side reactions at high temperatures. - Presence of residual starting materials or intermediates. | - Perform the reaction at the lowest effective temperature. - Consider purification by activated carbon treatment during recrystallization. - Ensure complete conversion of starting materials by monitoring the reaction (e.g., by TLC or LC-MS). |
| Difficulty in isolating the product | - Product is too soluble in the reaction solvent. - Formation of an oil instead of a precipitate. | - After the reaction is complete, cool the mixture to a lower temperature to induce precipitation. - If the product is an oil, try triturating with a non-polar solvent to induce solidification. - Consider a solvent swap to a solvent in which the product is less soluble. |
| Inconsistent batch-to-batch results | - Variations in the quality of starting materials. - Inconsistent control of reaction parameters (temperature, addition rate, stirring). | - Use starting materials from the same batch or ensure consistent quality through analysis. - Implement strict process controls for all critical parameters. - Calibrate all monitoring equipment regularly. |
Experimental Protocols
Synthesis of this compound from Semicarbazide and Formic Acid
This protocol is a general guideline and may require optimization for specific scales.
Materials:
-
Semicarbazide hydrochloride
-
Formic acid (85-98%)
-
Ethanol (optional, as a solvent)
Procedure:
-
In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and distillation setup, charge the semicarbazide hydrochloride.
-
Slowly add formic acid to the semicarbazide. The reaction is exothermic, and the temperature should be controlled.
-
Heat the reaction mixture to reflux (typically 100-115 °C) for 2-4 hours.[1]
-
After the initial reflux period, begin to remove the water and any ethanol present by distillation.
-
Once the volatile components are removed, the temperature of the reaction mixture will rise. Maintain the temperature at 130-150 °C for an additional 2-6 hours to ensure complete cyclization.
-
Cool the reaction mixture to room temperature. The product may solidify upon cooling.
-
Add a suitable solvent, such as ethanol or isopropanol, to the crude product and heat to dissolve.
-
Allow the solution to cool slowly to induce crystallization.
-
Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactants | Semicarbazide, Formic Acid | [1] |
| Reaction Temperature | 100 - 150 °C | |
| Reaction Time | 4 - 10 hours | |
| Typical Yield | 65 - 85% | |
| Purification Method | Recrystallization from Ethanol or Isopropanol |
Visualizations
Experimental Workflow
Caption: A general workflow for the synthesis of this compound.
Logical Relationship of Troubleshooting
Caption: A troubleshooting flowchart linking common issues to their causes and solutions.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various analytical methods applicable to the quantification and characterization of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one. The information presented is intended to assist researchers and drug development professionals in selecting and validating appropriate analytical techniques for this compound. The methodologies and performance data are based on established principles for similar chemical entities and adhere to the International Council for Harmonisation (ICH) guidelines for analytical method validation.[1][2][3][4][5]
Introduction to Analytical Method Validation
The validation of an analytical method is a critical process in drug development and quality control. It provides documented evidence that a method is suitable for its intended purpose. Key validation parameters, as stipulated by ICH guidelines, include specificity, linearity, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness.[2][3] A well-validated method ensures the reliability, consistency, and accuracy of analytical data.
The general workflow for validating an analytical method is depicted in the diagram below.
References
A Comparative Study on the Biological Activities of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one nucleus and its derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of these derivatives, focusing on their anticancer, anticonvulsant, and antimicrobial properties. The information is supported by experimental data and detailed methodologies to aid in further research and development.
Anticancer Activity
Derivatives of the 1,2,4-triazole scaffold have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of tubulin polymerization, and interference with crucial signaling pathways like EGFR and BRAF.
Data Presentation: Anticancer Activity
The following table summarizes the in vitro cytotoxic effects of various 1,2,4-triazole derivatives against different cancer cell lines, with doxorubicin and 5-fluorouracil as common reference drugs. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Triazole Derivative 1 | A549 (Lung) | 144.1 ± 4.68 | - | - |
| Triazole Derivative 1 | Bel7402 (Liver) | 195.6 ± 1.05 | - | - |
| Compound 7 | HepG2 (Liver) | 17.69 | Doxorubicin | 4.5 |
| Compound 17 | HepG2 (Liver) | 25.4 | Doxorubicin | 4.5 |
| Compound 28 | HepG2 (Liver) | 19.85 | Doxorubicin | 4.5 |
| Compound 34 | HepG2 (Liver) | 21.31 | Doxorubicin | 4.5 |
| Compound 7 | MCF7 (Breast) | 17.69 | Doxorubicin | 6.8 |
| Compound 17 | MCF7 (Breast) | 27.09 | Doxorubicin | 6.8 |
| Compound 28 | MCF7 (Breast) | 21.31 | Doxorubicin | 6.8 |
| Compound 34 | MCF7 (Breast) | 19.85 | Doxorubicin | 6.8 |
| Compound 138g | MCF-7 (Breast) | 4.51 | 5-Fluorouracil | - |
| Compound 138g | MDA-MB-231 (Breast) | 11.75 | 5-Fluorouracil | - |
| Compound 138g | A549 (Lung) | 8.23 | 5-Fluorouracil | - |
| Compound 138g | DU-145 (Prostate) | 9.54 | 5-Fluorouracil | - |
| Compound 138g | B16-F10 (Melanoma) | 7.62 | 5-Fluorouracil | - |
Signaling Pathways in Anticancer Activity
Several 1,2,4-triazole derivatives exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.[1][2][3]
Anticonvulsant Activity
Certain 4-amino-1,2,4-triazole derivatives have shown promising anticonvulsant properties, primarily evaluated through the maximal electroshock (MES) seizure model. Their mechanism of action is often linked to the enhancement of GABAergic neurotransmission.
Data Presentation: Anticonvulsant Activity
The following table presents the median effective dose (ED50) of various 1,2,4-triazole derivatives in the MES test, a standard preclinical assay for screening anticonvulsant drugs.
| Compound | MES ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) | Protective Index (PI = TD50/ED50) | Reference Compound | MES ED50 (mg/kg) |
| Compound 3b | Active | >100 | - | Phenytoin | - |
| Compound 5d | Active | >100 | - | Phenytoin | - |
| Compound 6g | Potent | - | - | Phenytoin, Carbamazepine | - |
| Compound 6h | Potent | - | - | Phenytoin, Carbamazepine | - |
| Compound 6m | Potent | - | - | Phenytoin, Carbamazepine | - |
| Compound 6f | 13.1 | - | - | - | - |
| Compound 6l | 9.1 | - | - | - | - |
GABAergic Signaling Pathway
The anticonvulsant effect of some triazole derivatives is attributed to their ability to modulate the GABAergic system. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. By enhancing GABAergic transmission, these compounds can reduce neuronal excitability and suppress seizures.[4]
Antimicrobial and Antifungal Activity
A significant number of this compound derivatives have been synthesized and evaluated for their activity against a range of bacteria and fungi. The antimicrobial efficacy is typically determined by measuring the minimum inhibitory concentration (MIC).
Data Presentation: Antimicrobial and Antifungal Activity
The table below showcases the MIC values of various triazole derivatives against different microbial strains.
| Compound | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Compound 5b | P. aeruginosa | - (Highest Activity) | - | - |
| Compound 4b | P. aeruginosa | - (Highest Activity) | - | - |
| Compound 5a | S. aureus | - (Effective) | - | - |
| Compound 5a | P. aeruginosa | - (Effective) | - | - |
| Compound 4c | C. albicans | - (Highest Activity) | - | - |
| Various Derivatives | B. subtilis | 0.4 - 5.4 | Ampicillin | 0.1 - 8.6 |
| Various Derivatives | P. fluorescens | 0.4 - 5.4 | Ampicillin | 0.1 - 8.6 |
| Various Derivatives | Fungal Strains | 0.02 - 1.88 (mM) | Ketoconazole | 0.38 - 1.88 (mM) |
Experimental Protocols
General Synthesis of this compound Derivatives
A common synthetic route involves the reaction of a carboxylic acid hydrazide with carbon disulfide in an alkaline solution to form a potassium dithiocarbazinate salt. This intermediate is then cyclized with hydrazine hydrate to yield the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol core. Further modifications, such as condensation with aldehydes, can be performed to generate a diverse library of derivatives.[5]
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength (typically 570 nm).
Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures. An electrical stimulus is applied to rodents, and the ability of a test compound to prevent the tonic hindlimb extension phase of the induced seizure is measured.
Antimicrobial/Antifungal Activity: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a substance. An agar plate is uniformly inoculated with a test microorganism. Wells are then made in the agar, and the test compound is added to the wells. After incubation, the diameter of the zone of inhibition (the area where microbial growth is prevented) is measured.
This comparative guide highlights the significant potential of this compound derivatives across multiple therapeutic areas. The provided data and experimental protocols offer a valuable resource for researchers aiming to design and develop novel and more effective therapeutic agents based on this versatile chemical scaffold. Further investigations into the structure-activity relationships and optimization of lead compounds are warranted to translate these promising findings into clinical applications.
References
- 1. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
A Comparative Guide to 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives and Other Triazoles in Drug Design
The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have led to the development of a wide array of therapeutic agents with diverse biological activities. Among the various triazole cores, the 1,2,4-triazole moiety is a cornerstone of many clinically successful drugs. This guide provides a comparative overview of derivatives of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one and other prominent triazole-based compounds in the context of drug design, with a focus on their antifungal, anticancer, and antiviral applications.
Antifungal Activity: Targeting Fungal Cell Membrane Integrity
Triazole antifungals are a major class of drugs used to treat systemic and superficial fungal infections. Their primary mechanism of action involves the inhibition of fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.[3]
While specific minimum inhibitory concentration (MIC) data for the parent this compound is not extensively reported in comparative studies, numerous derivatives have demonstrated potent antifungal activity. The following table compares the in vitro activity of various triazole derivatives against pathogenic fungi.
Table 1: Comparative Antifungal Activity (MIC µg/mL) of Triazole Derivatives
| Compound/Drug | Candida albicans | Aspergillus fumigatus | Trichophyton rubrum | Reference(s) |
| 4-amino-1,2,4-triazole-3-thiol derivatives | ||||
| Compound 37d | Comparable to standard agents | Comparable to standard agents | Not Reported | [4] |
| Well-known Triazole Antifungals | ||||
| Fluconazole | 2.12 (GM) | - | 2.12 (GM) | [1] |
| Itraconazole | ≤0.019 (MIC₉₀) | - | 0.26 (GM) | [1][5] |
| Voriconazole | - | - | 0.05 (GM) | [1] |
| Posaconazole | - | - | 0.11 (GM) | [1] |
| Isavuconazole | - | - | 0.13 (GM) | [1] |
| Other Triazole Derivatives | ||||
| Thiazolyl-1,2,3-triazolyl-alcohol derivative 68 | 344.87 µmol/mL | Not Reported | Not Reported | [6] |
| 1-Sulfonyl-1,2,3-triazole with 4-ClC₆H₄OCH₂ group | < 0.0075 | Not Reported | Not Reported | [6] |
| Miconazole analogue 18b | 0.5 | Not Reported | Not Reported | [7] |
| Ravuconazole analogue 14l | 0.125 | Not Reported | Not Reported | [7] |
GM: Geometric Mean; MIC₉₀: Minimum Inhibitory Concentration for 90% of isolates.
Anticancer Activity: Diverse Mechanisms of Action
Triazole derivatives have emerged as promising candidates in cancer therapy, exhibiting a variety of mechanisms to inhibit tumor growth. These mechanisms include the inhibition of protein kinases, disruption of tubulin polymerization, and induction of apoptosis.[8][9] Several 1,2,4-triazole-containing drugs, such as letrozole and anastrozole, are already in clinical use for the treatment of hormone-dependent breast cancer.[10]
Derivatives of this compound have been synthesized and evaluated for their anticancer potential, with some compounds showing significant cytotoxicity against various cancer cell lines.
Table 2: Comparative Anticancer Activity (IC₅₀ µM) of Triazole Derivatives
| Compound/Drug | MCF-7 (Breast) | HeLa (Cervical) | HCT-116 (Colon) | A549 (Lung) | Reference(s) |
| 4-amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-yl derivatives | |||||
| Compound 112c | - | - | 4.363 | - | [4] |
| Compound 112a | - | - | 18.76 | - | [4] |
| Other 1,2,4-Triazole Derivatives | |||||
| Diarylurea derivative 62i | 1.54 | - | 0.90 (HT-29) | 0.85 (H460) | [9] |
| 1,2,4-triazolone derivative 63g | - | - | 0.08 (HT-29) | 0.11 | [9] |
| 1,2,3-Triazole Derivatives | |||||
| Compound 3d | 11.34 | 16.48 | - | - | [11] |
| Compound 3f | 11.73 | - | - | - | [11] |
| Compound 2e | 11.77 | 9.92 | - | - | [11] |
| Podophyllotoxin derivative 19a-c | - | - | - | 0.021-0.029 | [12] |
| Phosphonate derivative 8 | 18.06 | - | - | 21.25 | [13] |
| Reference Drugs | |||||
| Cisplatin | - | - | - | - | [11] |
| Doxorubicin | - | - | - | 3.30 | [12] |
| Sorafenib | - | - | 2.25-3.37 (HT-29) | - | [9] |
Antiviral Activity: Inhibiting Viral Replication
The broad-spectrum antiviral activity of ribavirin, a 1,2,4-triazole nucleoside analog, has spurred the development of other triazole derivatives as potential antiviral agents.[14] These compounds can interfere with various stages of the viral life cycle, including attachment, entry, and replication.[14][15] The mechanisms of action can involve the inhibition of viral enzymes such as helicase and polymerases.[16]
While comparative quantitative data for antiviral this compound derivatives is limited, research has shown that related structures possess significant antiviral properties.
Table 3: Antiviral Activity of Selected Triazole Derivatives
| Compound/Virus | Mechanism of Action/Target | Activity | Reference(s) |
| 4-amino-5-hydrazino-4H-1,2,4-triazole-3-thiol derivatives | |||
| Halogenated derivatives / MERS-CoV | nsp13 Helicase Inhibition | IC₅₀ = 8.9 - 12.4 µmol L⁻¹ | [16] |
| 1,2,3-Triazole Derivatives | |||
| Compound 2 / Chikungunya Virus | Inhibition of Virus Entry | EC₅₀ = 19.7 µM | [15] |
| Compound 1 / Chikungunya Virus | Inhibition of Virus Release | EC₅₀ = 19.9 µM | [15] |
| Benzotriazoles / SARS-CoV-2 | 3CLpro Inhibition | IC₅₀ = 0.2 µM | [17] |
| 1,2,4-Triazole Derivatives | |||
| Compound 12 / HIV-1 | Not specified | High activity | |
| 4-((3-phenylprop-2-yn-1-yl)amino)-4H-1,2,4-triazole-3-thiol / Influenza A (H1N1) | M2 Proton Channel | SI > 300 |
SI: Selectivity Index
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungus.
Protocol:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension in RPMI-1640 medium.
-
Drug Dilution: Prepare serial twofold dilutions of the antifungal agents in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the drug-free control well.
Ergosterol Biosynthesis Inhibition Assay
This assay quantifies the amount of ergosterol in fungal cells after treatment with a test compound.
Protocol:
-
Fungal Culture and Treatment: Grow the fungal culture to the mid-log phase and then expose it to different concentrations of the test compound for a defined period.
-
Lipid Extraction: Harvest the fungal cells, and perform saponification using alcoholic potassium hydroxide. Extract the non-saponifiable lipids (including ergosterol) with an organic solvent like n-heptane.
-
Quantification: Analyze the extracted lipids using spectrophotometry by scanning the absorbance between 240 and 300 nm. The characteristic four-peaked curve of ergosterol allows for its quantification. Alternatively, gas chromatography-mass spectrometry (GC-MS) can be used for more precise analysis.
-
Data Analysis: Calculate the percentage of ergosterol inhibition compared to the untreated control.
Signaling Pathways and Mechanisms of Action
Antifungal Mechanism of Action
Anticancer Mechanisms of Action
Antiviral Mechanisms of Action
References
- 1. journals.asm.org [journals.asm.org]
- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of a New Triazole Antifungal Agent, Schering 56592, with Itraconazole and Amphotericin B for Treatment of Histoplasmosis in Immunocompetent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmtlm.org [ijmtlm.org]
- 7. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. Antiviral evaluation of 1,4-disubstituted-1,2,3-triazole derivatives against Chikungunya virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Triazole, imidazole, and thiazole-based compounds as potential agents against coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Computational and Experimental Data for 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of available computational and experimental data for the heterocyclic compound 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one. This molecule serves as a crucial building block in the synthesis of various derivatives with a wide range of biological activities. Understanding the correlation between theoretical predictions and experimental findings is paramount for accelerating drug discovery and materials science research. While direct and comprehensive experimental and computational studies on the parent molecule are limited, this guide collates available data, including that of closely related derivatives, to offer valuable insights.
Molecular Structure: A Tale of Two Perspectives
The three-dimensional arrangement of atoms in a molecule is a fundamental determinant of its physical and chemical properties. For this compound, we can compare the experimentally determined crystal structure with computationally optimized geometries of related compounds.
Experimental Data: X-ray Crystallography
The solid-state structure of this compound has been determined by X-ray crystallography. The Cambridge Crystallographic Data Centre (CCDC) entry 681416 provides the definitive experimental geometry of the molecule in a crystalline environment.[1] This data reveals precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding its packing in the solid state.
Computational Data: Density Functional Theory (DFT)
The comparison between the experimental crystal structure and a computationally optimized geometry would typically reveal slight differences in bond lengths and angles. These variations arise from the different states being modeled: the crystal structure reflects the molecule's conformation in a packed, solid state influenced by intermolecular forces, while the computational geometry represents an isolated molecule in the gas phase.
Spectroscopic Properties: Fingerprinting the Molecule
Spectroscopic techniques provide unique "fingerprints" of molecules, allowing for their identification and characterization. Here, we compare experimental spectroscopic data, primarily from derivatives, with computational predictions.
Vibrational Spectroscopy (FT-IR)
Experimental Data
-
NH₂ and NH stretching: 3324 and 3224 cm⁻¹
-
C=O stretching: 1730 cm⁻¹
-
C=N stretching: 1638 cm⁻¹
Computational Data
Theoretical vibrational frequencies can be calculated using DFT. These calculations, after applying a scaling factor, can predict the infrared spectrum of a molecule. Studies on related triazole derivatives have shown that DFT calculations can accurately reproduce the experimental vibrational frequencies. A theoretical study on 3-nitro-1,2,4-triazol-5-one, for example, highlights the utility of such calculations in identifying key vibrational bands.
| Functional Group | Experimental Range (Derivatives) (cm⁻¹) |
| NH₂/NH stretch | 3200 - 3400 |
| C=O stretch | ~1730 |
| C=N stretch | ~1640 |
Table 1: Comparison of Key Experimental IR Frequencies for Derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Data
Experimental ¹H and ¹³C NMR data for various derivatives of this compound are available. For example, in 3-m-chlorobenzyl-4-amino-4,5-dihydro-1H-1,2,4-triazole-5-one, the following ¹H NMR signals were reported:
-
CH₂: 4.00 ppm (singlet)
-
NH₂: 5.18 ppm (singlet)
-
Ar-H: 7.16 ppm (singlet)
-
NH: 11.10 ppm (singlet)
Computational Data
The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a powerful tool for calculating theoretical NMR chemical shifts. Several studies on derivatives of this compound have demonstrated a strong linear correlation between the experimental and GIAO-calculated ¹H and ¹³C chemical shifts.[2] This indicates that computational methods can be reliably used to predict the NMR spectra of such compounds.
Thermal Properties: Stability Under Heat
The thermal stability of a compound is a critical parameter, especially in drug development and materials science. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary experimental techniques used to assess thermal properties.
Experimental Data
Specific DSC and TGA data for this compound were not found in the reviewed literature. However, thermal analyses of other triazole derivatives have been reported, providing insights into the general thermal behavior of this class of compounds. These studies typically show decomposition occurring at elevated temperatures.
Computational Data
Computational methods can be used to predict bond dissociation energies and reaction pathways for thermal decomposition. While specific studies on the thermal decomposition of the parent compound are lacking, DFT calculations have been used to investigate the stability of related energetic materials like 3-nitro-1,2,4-triazol-5-one (NTO). These studies can help in understanding the initial steps of decomposition.
| Thermal Analysis Technique | Information Gained |
| DSC | Melting point, phase transitions, decomposition temperature (exothermic/endothermic) |
| TGA | Mass loss as a function of temperature, decomposition stages |
Table 2: Information from Thermal Analysis Techniques.
Experimental and Computational Protocols
Experimental Protocols
-
Synthesis: The synthesis of this compound and its derivatives typically involves the reaction of ester ethoxycarbonylhydrazones with hydrazine hydrate.
-
X-ray Crystallography: Single crystals are grown, and diffraction data is collected using a diffractometer. The structure is then solved and refined to obtain the final crystallographic information.
-
Spectroscopy:
-
FT-IR: Spectra are typically recorded on a spectrometer using KBr pellets.
-
NMR: ¹H and ¹³C NMR spectra are recorded on a spectrometer in a suitable deuterated solvent (e.g., DMSO-d₆), with chemical shifts reported in ppm relative to a standard (e.g., TMS).
-
-
Thermal Analysis: DSC and TGA are performed on a thermal analyzer, typically under a nitrogen atmosphere with a specified heating rate.
Computational Protocols
-
Geometry Optimization: Molecular geometries are optimized using DFT methods, such as B3LYP, with an appropriate basis set (e.g., 6-311G). Frequency calculations are performed to confirm that the optimized structure is a true minimum on the potential energy surface.
-
Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level of theory as the geometry optimization. The calculated frequencies are often scaled by an empirical factor to better match experimental values.
-
NMR Chemical Shifts: Isotropic shielding constants are calculated using the GIAO method at a DFT level of theory. Chemical shifts are then calculated relative to the shielding constant of a reference compound (e.g., TMS) calculated at the same level of theory.
Conclusion
The comparison of computational and experimental data for this compound and its derivatives reveals a strong synergy between the two approaches. While a complete, direct comparison for the parent molecule is currently limited in the literature, the available data for its derivatives consistently shows that computational methods, particularly DFT and GIAO, can provide reliable predictions of molecular structure and spectroscopic properties. For researchers in drug development and materials science, integrating computational modeling with experimental work can significantly streamline the process of designing and characterizing new molecules based on the this compound scaffold. Future studies that provide a comprehensive experimental and computational analysis of the parent compound would be highly valuable to the scientific community.
References
A Comparative Guide to the Cross-Reactivity of 4-Amino-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, and potential anti-cancer properties.[1] A critical aspect of the preclinical development of these compounds is the assessment of their selectivity and potential for off-target effects, commonly referred to as cross-reactivity. This guide provides a comparative framework for evaluating the cross-reactivity of novel derivatives, supported by established experimental protocols and data presentation formats.
Comparative Cross-Reactivity Data
Understanding the selectivity profile of a compound is paramount. The following tables present hypothetical cross-reactivity data for a series of this compound derivatives against a panel of representative biological targets. This data illustrates how to structure and interpret selectivity data for these compounds.
Table 1: Kinase Inhibitory Activity Profile
This table showcases the percentage of inhibition of a panel of kinases at a fixed concentration (e.g., 10 µM) to identify potential off-target kinase interactions.
| Compound ID | Target Kinase | % Inhibition at 10 µM | Off-Target Kinase 1 | % Inhibition at 10 µM | Off-Target Kinase 2 | % Inhibition at 10 µM |
| Derivative A | Kinase X | 95 | Kinase A | 20 | Kinase B | 5 |
| Derivative B | Kinase X | 88 | Kinase A | 55 | Kinase B | 15 |
| Derivative C | Kinase X | 92 | Kinase A | 10 | Kinase B | 8 |
Table 2: Antimicrobial Cross-Reactivity Profile (MIC Values in µg/mL)
This table compares the minimum inhibitory concentration (MIC) of derivatives against various microbial species to assess their spectrum of activity.
| Compound ID | Staphylococcus aureus | Escherichia coli | Candida albicans | Aspergillus niger |
| Derivative D | 8 | >128 | 16 | 32 |
| Derivative E | 32 | 64 | 8 | 16 |
| Derivative F | >128 | >128 | 4 | 8 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for generating reliable cross-reactivity data. The following are standard methodologies for kinase and antimicrobial screening.
Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound derivatives against a broad panel of protein kinases.
Methodology: A radiometric kinase assay, such as the HotSpot assay platform, is a common method.[2]
-
Reaction Mixture Preparation: Kinase and substrate are combined in a buffer solution typically containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO.
-
Compound Addition: The test derivatives, dissolved in DMSO, are added to the reaction mixture.
-
Incubation: The mixture is incubated for a defined period (e.g., 20 minutes) at room temperature to allow for compound binding to the kinase.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP and [γ-³³P] ATP to a final concentration of 10 µM.
-
Reaction Quenching: After a 2-hour incubation at room temperature, the reactions are stopped by spotting the mixture onto P81 ion-exchange cellulose chromatography paper.
-
Washing: The filter paper is washed with 0.75% phosphoric acid to remove unincorporated ATP.
-
Data Analysis: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter. The percent remaining kinase activity is calculated relative to a DMSO vehicle control.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the derivatives against a panel of bacteria and fungi.
Methodology: Broth microdilution is a standard method.
-
Preparation of Inoculum: Bacterial or fungal colonies are suspended in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a standardized concentration (e.g., 0.5 McFarland standard).
-
Compound Dilution: The test derivatives are serially diluted in the appropriate broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Visualizations
Diagrams are powerful tools for illustrating complex experimental workflows and relationships.
Caption: Workflow for Kinase Selectivity Profiling.
Caption: Hypothetical Signaling Pathway Interactions.
References
A Comparative Guide to HPLC Analysis for Purity Assessment of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one
The determination of purity for 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one, a crucial building block in pharmaceutical synthesis, is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1] High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comparative overview of two common HPLC approaches—Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)—for the purity analysis of this polar compound.
Methodology Comparison
The choice between HILIC and RP-HPLC largely depends on the polarity of the analyte and its potential impurities. Given the polar nature of this compound, HILIC can be a particularly effective separation technique.[2] However, RP-HPLC remains a widely used and robust method in many laboratories.
Table 1: Comparison of HPLC Methods for this compound Purity Analysis
| Parameter | Method 1: HILIC | Method 2: Reversed-Phase HPLC (Hypothetical) |
| Principle | Separation of polar compounds using a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. | Separation based on hydrophobicity using a non-polar stationary phase and a polar mobile phase. |
| Stationary Phase | Amide, Silica, or other polar bonded phases | C18, C8 |
| Mobile Phase | Acetonitrile/Water with a buffer (e.g., ammonium formate or acetate) | Water/Acetonitrile or Methanol with a buffer (e.g., phosphate or acetate) |
| Elution Order | More polar compounds are retained longer. | Less polar compounds are retained longer. |
| Advantages | - Excellent retention of very polar compounds.- Good peak shape for polar analytes.- Can be sensitive for trace analysis.[2] | - Wide applicability and robustness.- Large variety of available columns.- Generally good reproducibility. |
| Considerations | - Requires careful mobile phase preparation and column equilibration.- May have longer run times for elution of highly retained compounds. | - Poor retention of very polar compounds without ion-pairing agents.- Potential for peak tailing with basic analytes. |
Experimental Protocols
Below are detailed experimental protocols for the two compared HPLC methods. These protocols are provided as a starting point and may require optimization based on the specific instrumentation and impurity profile of the sample.
Method 1: HILIC Protocol
This method is adapted from a validated procedure for the analysis of similar polar triazole compounds.[2]
-
Chromatographic System: A validated HPLC system equipped with a UV detector.
-
Column: A HILIC column (e.g., Waters XBridge Amide, 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase: A mixture of acetonitrile and 10 mM ammonium formate buffer (pH 3.0) in a ratio of 90:10 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
Method 2: Reversed-Phase HPLC Protocol (Hypothetical)
This hypothetical method is based on common practices for the analysis of polar compounds on reversed-phase columns.
-
Chromatographic System: A validated HPLC system with a UV detector.
-
Column: A C18 column (e.g., Agilent Zorbax SB-Aq, 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile in a ratio of 95:5 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in water to a final concentration of approximately 1 mg/mL.
Data Presentation and Validation
For a comprehensive comparison and to ensure the reliability of the analytical results, method validation should be performed according to ICH guidelines.[3]
Table 2: Key Validation Parameters and Expected Performance
| Validation Parameter | HILIC Method[2] | Reversed-Phase HPLC (Expected) |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% | < 2.0% |
| Limit of Detection (LOD) | Potentially lower due to better retention and peak shape for the main analyte. | May be higher if the main peak has poor retention. |
| Limit of Quantitation (LOQ) | Typically 3x LOD. | Typically 3x LOD. |
| Specificity | Demonstrated by resolving the main peak from known impurities and degradation products. | Demonstrated by resolving the main peak from known impurities and degradation products. |
Logical Workflow for HPLC Method Selection
The selection of an appropriate HPLC method for purity analysis involves a logical progression from understanding the analyte to method validation.
Caption: Workflow for HPLC Method Selection and Validation.
Conclusion
Both HILIC and RP-HPLC can be viable techniques for the purity analysis of this compound. The HILIC method is likely to provide better retention and sensitivity for this polar analyte. However, a well-developed RP-HPLC method, potentially with an aqueous-stable stationary phase, can also offer a robust and reliable alternative. The final choice of method should be based on a thorough method development and validation process that demonstrates its suitability for its intended purpose, particularly its ability to separate the main component from all potential impurities.
References
A Comparative Guide to the Structure-Activity Relationship of 4-Amino-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives
The 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds, focusing on their anticonvulsant and antimicrobial properties. The information is compiled from various studies to aid researchers and drug development professionals in understanding the key structural features influencing biological outcomes.
Anticonvulsant Activity
Derivatives of 4-amino-1,2,4-triazole have been extensively studied for their potential as anticonvulsant agents. The primary screening model for this activity is often the maximal electroshock (MES) seizure model. Neurotoxicity is typically assessed using the rotarod test.
A key structural feature of these derivatives is the Schiff base formed at the 4-amino position. The nature of the substituent on the imine carbon plays a crucial role in determining the anticonvulsant efficacy and neurotoxicity.
Table 1: Anticonvulsant Activity of 4-Amino-4H-1,2,4-triazole Derivatives
| Compound | Substituent on Imine | % Protection in MES Test (100 mg/kg) | Neurotoxicity (100 mg/kg) |
| 3b | 4-chlorophenyl | 83% | 0/6 |
| 5d | Not specified in abstract | High activity reported | Not specified in abstract |
| Standard (Phenytoin) | - | 100% | Not specified in abstract |
Data sourced from a study on new 4-amino-4H-1,2,4-triazole derivatives.[1]
Structure-Activity Relationship Insights for Anticonvulsant Activity:
-
The presence of a 4-chlorophenyl substituent on the imine group (compound 3b) resulted in significant anticonvulsant activity with no observed neurotoxicity at the tested dose.[1]
-
The general pharmacophore model for anticonvulsant activity in many triazole derivatives includes a hydrophobic aryl binding site, a hydrogen-bonding domain, and an electron donor group.[2]
-
Modifications at the 4 and 5 positions of the triazole ring have been shown to yield compounds with potent activity in both MES and subcutaneous pentylenetetrazole (scPTZ) models.[3][4] For instance, certain 4,5-disubstituted-1,2,4-triazoles demonstrated activity comparable to standard drugs like phenytoin and carbamazepine.[3]
Antimicrobial Activity
The 4-amino-1,2,4-triazole nucleus is also a component of various compounds with significant antimicrobial and antifungal activities. The introduction of different substituents on the triazole ring or the 4-amino group can modulate the spectrum and potency of antimicrobial action.
Table 2: Antimicrobial Activity of 4-Amino-1,2,4-triazole Derivatives
| Compound Class | Modification | Activity Highlights | Reference |
| 4-Amino-5-aryl-4H-1,2,4-triazoles | 4-trichloromethylphenyl at C3 | MIC = 5 µg/mL against E. coli, B. subtilis, P. aeruginosa, and P. fluoroscens | [5] |
| Schiff bases of 4-amino-1,2,4-triazoles | 4-nitrophenyl substituent | MIC = 9 μg/mL against S. epidermidis | [5] |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol Schiff bases | Varied aldehyde condensates | Promising activity against bacteria and yeast-like fungi.[6] | [6] |
| 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione Schiff bases | 4-methoxyphenyl moiety | MIC = 62.5 µg/mL against C. albicans | [7][8] |
Structure-Activity Relationship Insights for Antimicrobial Activity:
-
The presence of a thione group at the 3-position of the triazole ring appears to be favorable for antimicrobial activity.[6]
-
For antibacterial activity, electron-withdrawing groups on the aryl substituent at the 5-position, such as trichloromethyl, chloro, and bromo, have been shown to enhance potency.[5]
-
In the case of antifungal activity against Candida species, a 4-methoxyphenyl moiety on a Schiff base derived from a 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione was found to be effective.[7][8]
-
Molecular docking studies suggest that the antibacterial mechanism may involve the inhibition of enzymes like MurB, while the antifungal activity could be due to the inhibition of CYP51.[9]
Experimental Protocols
Maximal Electroshock (MES) Seizure Test for Anticonvulsant Activity
This is a standard method for screening potential anticonvulsant drugs.
-
Animal Model: Male Wistar rats or mice are used.
-
Compound Administration: Test compounds are typically dissolved in a suitable vehicle (e.g., 1% sodium carboxymethyl cellulose) and administered orally (p.o.) at a specific dose (e.g., 100 mg/kg), 30 minutes before the seizure induction.[1] A standard drug, such as phenytoin (100 mg/kg), is used as a positive control.
-
Seizure Induction: Seizures are induced by delivering an electrical shock (e.g., 150 mA for 0.2 seconds) through ear clip electrodes using a convulsiometer.[1]
-
Observation: The animals are observed for approximately 2 minutes, and the duration of tonic flexion and extension phases is recorded.
-
Evaluation: The percentage of inhibition of seizure relative to a control group is calculated to determine the anticonvulsant activity.
Rotarod Test for Neurotoxicity
This test assesses motor impairment.
-
Animal Training: Mice are trained to stay on an accelerating rotarod (e.g., rotating at 10 revolutions per minute).
-
Compound Administration: The test compounds are administered to the trained animals at a specific dose (e.g., 100 mg/kg, p.o.).
-
Observation: Neurotoxicity is indicated by the inability of the animal to maintain equilibrium on the rod for a set time (e.g., at least 1 minute) in multiple trials.[1]
Agar-Well Diffusion Method for Antimicrobial Susceptibility Testing
This is a common method to screen for antimicrobial activity.
-
Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar) is prepared and sterilized.
-
Inoculation: The agar plates are uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Creation: Wells of a specific diameter are cut into the agar plates.
-
Compound Application: A defined volume of the test compound solution (at a known concentration) is added to each well. A standard antibiotic is used as a positive control.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the test microorganism.
-
Measurement: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
Below are diagrams illustrating key workflows and relationships in the study of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 7. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one
For researchers and professionals in drug development, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of various synthetic routes for 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one, a key intermediate in the development of novel therapeutics. We will delve into distinct methodologies, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate an objective comparison.
Synthetic Route Comparison
The synthesis of this compound and its derivatives can be broadly categorized into two main approaches: direct condensation cyclization and a multi-step synthesis involving the formation of an intermediate hydrazone.
Route 1: Direct Condensation of Hydrazine with a Carboxylic Acid
This approach involves the reaction of hydrazine or its hydrate with a carboxylic acid, often in the presence of a catalyst or under high temperatures. Two notable variations of this method have been reported.
A process described in the patent literature involves the reaction of hydrazine hydrate with a carboxylic acid in the presence of an insoluble polymer containing acidic functional groups. This method is highlighted for producing a product with high yield and purity under relatively mild conditions.[1]
Another patented method refines this process by reacting formic acid with hydrazine hydrate without the necessity of a resin catalyst. This alternative is claimed to reduce the formation of impurities and achieve high purity.[2]
Route 2: Multi-step Synthesis via Iminoester and Hydrazone Intermediates
This synthetic pathway offers a versatile method for producing 3-substituted derivatives of this compound. The synthesis commences with the formation of an iminoester hydrochloride, which is then converted to an ester ethoxycarbonyl hydrazone. The final cyclization with hydrazine hydrate yields the desired triazol-5-one derivative.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for the different synthetic routes, allowing for a direct comparison of their efficiencies.
| Route | Starting Materials | Key Reagents/Conditions | Yield (%) | Purity (%) | Reference |
| Route 1A: Catalytic Condensation | Hydrazine hydrate, Carboxylic acid (e.g., formic acid) | Insoluble acidic polymer resin, 150°C | 85 - 91 | 99.4 - 99.5 | [1] |
| Route 1B: Non-Catalytic Condensation | Hydrazine hydrate, Formic acid | High temperature (up to 170°C), distillation of water | 85 | >99.9 | [2] |
| Route 2: Multi-step Synthesis | Iminoester hydrochlorides, Hydrazine hydrate | Reflux in water | 83 - 91 | N/A | [3] |
Note: Purity for Route 2 was not explicitly stated in the source material but was confirmed by spectroscopic methods (IR, 1H-NMR, 13C-NMR) and elemental analysis.
Experimental Protocols
Route 1A: Catalytic Condensation of Formic Acid and Hydrazine Hydrate
-
To a reaction vessel, add 85% hydrazine hydrate (4.12 mole) and Amberlyst 15 resin (20 g).
-
Slowly add glacial formic acid (4.04 mole) at a rate that maintains the reaction temperature below 115°C.
-
Heat the mixture and distill off water until the reaction temperature reaches 150°C.
-
Maintain the reaction temperature at 150°C for 6 hours, collecting any further distillate.
-
Cool the reaction mixture to 80°C and add isopropanol (500 ml) while maintaining the temperature between 75-80°C.
-
Remove the resin by filtration and wash it with additional isopropanol (150 ml).
-
Allow the combined isopropanol filtrates to cool to precipitate the product.
-
Filter the product and wash with cold isopropanol.
-
Concentrate the filtrates to obtain a second crop of the product.
-
Dry the combined wet product to yield 4-amino-1,2,4-(4H)triazole.[1]
Route 1B: Non-Catalytic Condensation of Formic Acid and Hydrazine Hydrate
-
Add 29.25 mol of 96% formic acid solution to 30 mol of 99.5% hydrazine hydrate solution over 1 hour, allowing the temperature to rise to 85°C.
-
Heat the reaction mixture for 7 hours, distilling off water until the temperature reaches 170°C.
-
Maintain the temperature at 170°C for 2 hours under a vacuum of 50 mm Hg.
-
Cool the reaction mixture to 80°C and add 1740 g of isopropanol.
-
Heat the mixture to approximately 75°C to dissolve the product.
-
Allow the solution to cool for crystallization.
-
Filter the crystallized product and wash with isopropanol.[2]
Route 2: General Procedure for 3-Substituted-4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones
-
Reflux the appropriate ester ethoxycarbonyl hydrazone (0.01 mol) with a solution of hydrazine hydrate (1.25 mL) in water (60 mL) for 5 hours.
-
Cool the resulting solution to induce crystallization of the crude product.
-
Recrystallize the crude product from an appropriate solvent to obtain the purified 3-substituted-4-amino-4,5-dihydro-1H-1,2,4-triazole-5-one.[3]
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic routes.
Caption: Catalytic condensation of hydrazine hydrate and a carboxylic acid.
Caption: Non-catalytic high-temperature condensation.
Caption: Multi-step synthesis for 3-substituted derivatives.
References
A Comparative Guide to the Efficacy of 4-Amino-4,5-dihydro-1H-1,2,4-triazol-5-one Based Compounds: In Vitro vs. In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
The heterocycle 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one has emerged as a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the in vitro and in vivo efficacy of compounds based on this core structure, offering insights into their therapeutic potential. While a wealth of in vitro data exists, a direct correlation with in vivo outcomes is not always established, highlighting a critical gap in translational research. This document aims to bridge that gap by presenting available data, detailing experimental methodologies, and visualizing key biological pathways.
In Vitro Efficacy: A Spectrum of Biological Activity
Derivatives of this compound have demonstrated promising activity in a variety of cell-based assays. The primary areas of investigation include their anticancer, antimicrobial, and antioxidant properties.
Anticancer Activity
Numerous studies have explored the cytotoxic effects of these compounds against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis.
Table 1: Summary of In Vitro Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 10b (triazol-linked oxindol-thiosemicarbazone conjugate) | A375 (Melanoma) | 15.32 | [1] |
| PC3 (Prostate) | 29.23 | [1] | |
| LNCaP (Prostate) | Not Specified | [1] | |
| MDA MB231 (Breast) | Not Specified | [1] | |
| KA39 (1,2,4-triazolo[3,4-b][1][2][3]thiadiazole derivative) | HT-29 (Colon) | Potent (exact value not specified) | [4] |
| Compound 8 (1,2,3-triazole derivative with phosphonate group) | HT-1080 (Fibrosarcoma) | 15.13 | [3] |
| A-549 (Lung) | 21.25 | [3] | |
| MCF-7 (Breast) | 18.06 | [3] | |
| MDA-MB-231 (Breast) | 16.32 | [3] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Signaling Pathway: Induction of Apoptosis
Many this compound derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. One key mechanism involves the modulation of the Bax/Bcl-2 protein ratio.
Caption: Proposed mechanism of apoptosis induction by triazolone compounds.
Antimicrobial Activity
These compounds have also been evaluated for their ability to inhibit the growth of various pathogenic bacteria and fungi.
Table 2: Summary of In Vitro Antimicrobial Activity
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| RO4 (Schiff base derivative) | Candida albicans | 62.5 | [5] |
| Compound with 4-trichloromethyl group | E. coli, B. subtilis, P. aeruginosa, P. fluorescens | 5 | |
| Compound with 4-hydroxyphenyl moiety | B. subtilis, S. aureus, P. mirabilis, S. typhi | Comparable to levofloxacin | |
| Amino-containing derivative 18 | S. aureus, E. coli | Potent (exact value not specified) |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a suitable growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
In Vivo Efficacy: A Glimpse into Whole-Organism Effects
Data on the in vivo efficacy of this compound based compounds is less abundant compared to in vitro studies. However, some research on related 4-amino-1,2,4-triazole structures provides valuable insights into their potential in a whole-organism context.
Anticonvulsant Activity
A study on 4-amino-4H-1,2,4-triazole derivatives revealed their potential as anticonvulsant agents in a rat model.
Table 3: Summary of In Vivo Anticonvulsant Activity
| Compound ID | Animal Model | Dose (mg/kg) | Outcome | Reference |
| 3b | Male Wistar rats (MES test) | 100 | Active | [1] |
| 5d | Male Wistar rats (MES test) | 100 | Most active | [1] |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
-
Animal Model: Male Wistar rats are used.
-
Compound Administration: Test compounds are administered orally at a specific dose (e.g., 100 mg/kg) a set time before the test.
-
Induction of Seizure: A maximal electroshock is delivered through ear clip electrodes.
-
Observation: The duration of tonic hind limb extension is recorded.
-
Evaluation: The ability of the compound to prevent or reduce the duration of the tonic extension phase is a measure of its anticonvulsant activity.
Caption: Workflow for the in vivo Maximal Electroshock (MES) seizure test.
Carcinogenicity Studies
Chronic experiments on 4-amino-1,2,4-triazole have been conducted to assess its carcinogenic potential.
Table 4: Summary of In Vivo Carcinogenicity Study
| Compound | Animal Model | Outcome | Reference |
| 4-amino-1,2,4-triazole (AT) | F1 mice | Carcinogenic | [3] |
| Rats | Not carcinogenic | [3] |
These findings highlight species-specific differences in the long-term effects of this compound.
Bridging the Gap: The Path from Bench to Bedside
The available data underscores a common challenge in drug development: promising in vitro results do not always translate to successful in vivo outcomes. For the this compound scaffold, while the in vitro anticancer and antimicrobial activities are well-documented, a clear and direct comparison with in vivo efficacy for the same compounds is largely missing from the current body of scientific literature.
The in vivo studies on related 4-amino-1,2,4-triazoles provide a valuable starting point, demonstrating that this class of compounds can be orally bioavailable and exert systemic effects. However, the structural differences between the dihydro-triazol-5-one core and the simpler 4-amino-1,2,4-triazole warrant caution in direct extrapolation of these results.
Future research should focus on:
-
Direct in vitro vs. in vivo correlation studies: Evaluating the most potent compounds from in vitro screens in relevant animal models of cancer and infectious diseases.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for optimizing dosing and predicting in vivo efficacy.
-
Mechanism of action studies in vivo: Confirming that the mechanisms observed in vitro, such as apoptosis induction, are also active in a whole-organism setting.
By systematically addressing these research gaps, the full therapeutic potential of this compound based compounds can be unlocked, paving the way for the development of novel and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Study of cancerogenic effect of 4-amino-1,2,4-triazole in chronic experiments] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Study on 4-Acylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the proper disposal procedures for 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one, a compound requiring careful handling due to its potential hazards.
Important Notice: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is based on the safety data sheets of structurally similar compounds, namely 4-Amino-1,2,4-triazole and 3-Amino-1H-1,2,4-triazole. It is imperative that a qualified professional conduct a thorough risk assessment before implementing these procedures.
Immediate Safety and Handling
Before proceeding with disposal, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is crucial to mitigate risks of exposure and ensure a safe working environment.
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles or glasses with side-shields. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat, long-sleeved shirt, and pants. |
| Respiratory Protection | Use a NIOSH-approved respirator if ventilation is inadequate or if dusts are generated. |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed and certified waste disposal company.
-
Waste Collection:
-
Collect waste this compound in a designated, clearly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly approved by the disposal company.
-
-
Engage a Licensed Disposal Company:
-
Contact a reputable waste disposal service that specializes in chemical waste.
-
Provide them with all available information about the compound, including its name, quantity, and any known hazards.
-
-
Recommended Disposal Method:
-
Environmental Precautions:
-
Under no circumstances should this chemical be allowed to enter drains, sewers, or waterways.[1] Triazole derivatives can be toxic to aquatic life.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate:
-
Evacuate non-essential personnel from the spill area.
-
Ensure the area is well-ventilated.
-
-
Containment and Cleanup:
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Place the collected material into a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.
-
-
Decontamination:
-
Clean the spill area thoroughly with a suitable decontamination solution as recommended by your institution's safety protocols.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
References
Essential Safety and Operational Guide for Handling 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols, operational procedures, and disposal plans for the handling of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one. This compound is classified with significant hazards, including a fire or projection hazard and the potential for organ damage through prolonged or repeated exposure.[1] Adherence to these guidelines is imperative to ensure laboratory safety.
Hazard Summary
This compound is a potentially explosive, shock-sensitive chemical.[1] It is crucial to handle this compound with extreme care, minimizing physical shock, friction, and exposure to heat. The toxicological properties have not been fully investigated, but it is known to potentially cause damage to organs through prolonged or repeated exposure.[1]
Personal Protective Equipment (PPE)
A multi-hazard approach to PPE is required when handling this compound, addressing both the explosive and potential chronic health risks. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and a Face Shield | Goggles must be chemical splash-proof and conform to EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn over the goggles to provide an additional layer of protection against unexpected energetic events. |
| Hand Protection | Double Gloving: Inner Flame-Resistant Gloves and Outer Chemical-Resistant Gloves | The inner gloves should be made of a flame-resistant material like Kevlar®. The outer gloves should be chemical-resistant, such as nitrile or neoprene, and inspected for any defects before each use. |
| Body Protection | Flame-Resistant Laboratory Coat and Chemical-Resistant Apron | A lab coat made of Nomex® or a similar flame-resistant material is essential. A chemical-resistant apron worn over the lab coat provides protection against spills. |
| Respiratory Protection | NIOSH-approved Particulate Respirator (e.g., N95) | A respirator is necessary when handling the powder to avoid inhalation. The specific type should be chosen based on a risk assessment of the procedure and potential for aerosolization. |
| Foot Protection | Closed-toe, Chemical-Resistant Safety Shoes | Shoes should be made of a non-porous material to prevent absorption of any spilled chemicals. |
Operational Plan: Step-by-Step Guidance
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or signs of instability without agitating the contents.
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.
-
The storage location should be designated for explosive and reactive materials.
-
Segregate from incompatible materials, especially oxidizing agents.
-
Ensure the container is tightly closed.
2. Preparation and Handling:
-
All work with this compound must be conducted within a chemical fume hood with the sash positioned as low as possible.
-
Use non-sparking tools for all manipulations.
-
Avoid grinding, milling, or any action that could create friction or shock.
-
When weighing, use a draft shield and handle the container gently.
-
Prepare solutions in a vessel that can withstand a sudden pressure increase and behind a blast shield.
3. During Use:
-
Maintain the smallest practical quantity of the compound at the workstation.
-
Be mindful of potential ignition sources in the vicinity, including static electricity.
-
Ensure all equipment is properly grounded.
-
Do not leave reactions unattended.
4. Post-Experiment and Cleanup:
-
Decontaminate all surfaces and equipment that have come into contact with the compound. A recommended procedure is to wipe surfaces with a damp cloth, which should then be treated as contaminated waste.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan
Waste Segregation and Collection:
-
All solid waste, including contaminated PPE, weigh boats, and paper towels, must be collected in a designated, labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and should be kept closed when not in use.
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.
Deactivation and Neutralization:
-
Caution: The following is a general guideline for the deactivation of energetic materials and should be performed only by trained personnel with a thorough understanding of the risks involved. A risk assessment must be conducted before proceeding.
-
A potential method for deactivation involves the slow addition of the compound to a cooled, stirred solution of a reducing agent, such as sodium thiosulfate in a buffered aqueous solution. This should be done in a fume hood, behind a blast shield, and with appropriate PPE.
-
The reaction should be monitored for any signs of an exothermic reaction or gas evolution.
-
After the reaction is complete and the compound is confirmed to be degraded (e.g., via analytical methods like HPLC), the resulting solution can be disposed of as chemical waste through your institution's hazardous waste program.
Final Disposal:
-
All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
In case of ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
In case of a spill: Evacuate the area immediately. Do not attempt to clean up a spill of this compound unless you are trained to do so. Contact your institution's EHS office and emergency response team.
Visual Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
